5,5'-Bis(tributylstannyl)-2,2'-bithiophene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
tributyl-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHJCBXNKUSQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441296 | |
| Record name | AGN-PC-0N63KQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171290-94-1 | |
| Record name | AGN-PC-0N63KQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171290-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. This organotin compound is a key building block in the field of organic electronics, particularly in the synthesis of conjugated polymers for various applications.
Core Chemical and Physical Properties
This compound is a viscous liquid at room temperature.[1] Its core structure consists of two thiophene rings linked at the 2 and 2' positions, with tributylstannyl groups attached at the 5 and 5' positions. These tributyltin moieties are the reactive sites for cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₈S₂Sn₂ | |
| Molecular Weight | 744.35 g/mol | |
| Appearance | Liquid | |
| Density | 1.217 g/mL at 25 °C | |
| Predicted Boiling Point | 632.7 ± 65.0 °C | [2] |
| Flash Point | > 110 °C | |
| Solubility | Soluble in common organic solvents such as toluene, THF, and chloroform. | [3] |
Synthesis of this compound
The most common and well-established method for synthesizing this compound is through the stannylation of a 2,2'-bithiophene precursor.[4] This process typically involves a two-step procedure: dilithiation followed by stannylation.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride
-
Anhydrous hexane
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
-
Lithiation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-bithiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise to the cooled solution while stirring. The addition of n-BuLi should be done carefully to maintain the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete dilithiation.
-
-
Stannylation:
-
Cool the solution of the dilithiated bithiophene back to -78 °C.
-
Slowly add 2.2 equivalents of tributyltin chloride to the reaction mixture.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent such as hexane or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless to pale yellow oil.
-
Spectroscopic Characterization
The structure and purity of this compound are confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bithiophene core and the aliphatic protons of the tributyl groups. The aromatic protons typically appear as doublets in the range of δ 7.0-7.2 ppm. The protons of the butyl chains will appear as multiplets in the upfield region (δ 0.8-1.6 ppm). |
| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons of the bithiophene core and the aliphatic carbons of the tributyl groups. The aromatic carbons attached to the tin atoms will show characteristic satellite peaks due to coupling with the tin isotopes. |
| FT-IR | The FT-IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as the C=C and C-S stretching vibrations of the thiophene rings. |
| UV-Vis | The UV-Vis absorption spectrum in a suitable solvent like THF is expected to show a strong absorption band in the UV region, corresponding to the π-π* transitions of the conjugated bithiophene system.[4] |
Applications in Organic Synthesis: The Stille Coupling Reaction
The primary application of this compound is as a monomer in palladium-catalyzed Stille cross-coupling reactions to synthesize conjugated polymers.[4] This reaction forms a carbon-carbon bond between the bithiophene unit and an aromatic dihalide or ditriflate comonomer.
Experimental Protocol: Stille Polymerization
Materials:
-
This compound
-
An aromatic dihalide (e.g., a dibrominated aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the aromatic dihalide comonomer in the anhydrous, degassed solvent.
-
Add the palladium catalyst (typically 1-2 mol%).
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified reaction time (usually 24-48 hours). The progress of the polymerization can be monitored by techniques such as GPC.
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, the polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
-
The purified polymer is then dried under vacuum.
-
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may have long-term adverse effects on aquatic life. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and essential monomer for the synthesis of a wide range of conjugated polymers. Its well-established synthetic route and reactivity in Stille coupling reactions make it a valuable tool for researchers in organic electronics, materials science, and drug development. Understanding its chemical properties and handling it with appropriate safety measures are crucial for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
CAS Number: 171290-94-1
This technical guide provides a comprehensive overview of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key building block in the field of organic electronics. It is intended for researchers, scientists, and drug development professionals working with conjugated polymers and advanced materials. This document details the compound's properties, synthesis, and primary applications, with a focus on its role in Stille coupling reactions for the creation of high-performance organic semiconductors.
Chemical Properties and Safety Information
This compound is an organotin compound that serves as a crucial monomer for the synthesis of various conjugated polymers. Its chemical structure features a 2,2'-bithiophene core functionalized with two tributylstannyl groups at the 5 and 5' positions. These tributylstannyl groups are the reactive sites for palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 171290-94-1 | |
| Molecular Formula | C₃₂H₅₈S₂Sn₂ | |
| Molecular Weight | 744.35 g/mol | |
| Appearance | Liquid | |
| Density | 1.217 g/mL at 25 °C | |
| Flash Point | > 110 °C (>230 °F) - closed cup | |
| Purity | ≥97% |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P202, P273, P280 |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P301 + P310 |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P302 + P352 + P312 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | P305 + P351 + P338 |
| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) |
Data sourced from Sigma-Aldrich.
Synthesis and Experimental Protocols
The most common method for synthesizing this compound involves a two-step process: the lithiation of 2,2'-bithiophene followed by stannylation.
Synthesis of this compound
Experimental Protocol:
-
Lithiation: Dissolve 2,2'-bithiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add two equivalents of a strong lithium base, such as n-butyllithium (n-BuLi), dropwise while maintaining the low temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete dilithiation.
-
Stannylation: In a separate flask, dissolve two equivalents of tributyltin chloride in anhydrous THF under an inert atmosphere. Add this solution dropwise to the dilithiated bithiophene solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for this compound.
Applications in Stille Coupling Reactions
This compound is a cornerstone monomer in the synthesis of conjugated polymers via the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the bithiophene unit and a suitable organic halide, leading to the formation of extended π-conjugated systems. These resulting polymers are integral to the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
General Protocol for Stille Coupling Polymerization
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of this compound and a dihaloaromatic or dihaloheteroaromatic comonomer in an anhydrous and degassed solvent such as toluene or N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃, to the reaction mixture. The catalyst loading is usually between 1-5 mol%.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir under an inert atmosphere for 12-48 hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. Collect the polymer by filtration and wash it extensively with solvents to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction.
5,5'-Bis(tributylstannyl)-2,2'-bithiophene molecular weight and formula
An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
This guide provides a comprehensive overview of this compound, a key building block in the field of organic electronics. It is intended for researchers, scientists, and professionals involved in materials science and drug development.
Core Molecular Information
This compound is an organotin compound that serves as a crucial monomer for the synthesis of conjugated polymers. These polymers are integral to the development of advanced organic electronic devices.
Chemical Properties and Identifiers
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Weight | 744.35 g/mol [1] |
| Molecular Formula | C₃₂H₅₈S₂Sn₂[1] |
| CAS Number | 171290-94-1[2] |
| Appearance | Liquid |
| Density | 1.217 g/mL at 25 °C[1] |
| Boiling Point | 632.7±65.0 °C (Predicted)[1] |
| Flash Point | > 110 °C (>230 °F) - closed cup |
| InChI Key | HCHJCBXNKUSQOT-UHFFFAOYSA-N[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving lithiation followed by stannylation.[2] An alternative high-yield strategy involves a palladium-catalyzed Stille coupling reaction.[2]
Protocol 1: Lithiation and Stannylation of 2,2'-Bithiophene
This established method begins with the precursor 2,2'-bithiophene.[2]
-
Dissolution: Dissolve 2,2'-bithiophene in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert nitrogen atmosphere.[2]
-
Cooling: Cool the solution to a low temperature, typically -78°C, to manage the reaction's reactivity.[2]
-
Lithiation: Add a strong organolithium base, most commonly n-butyllithium (n-BuLi), dropwise to the cooled solution. Approximately 2.2 equivalents of n-BuLi are used to ensure complete deprotonation at the 5 and 5' positions of the bithiophene, forming the 5,5'-dilithio-2,2'-bithiophene intermediate.[2]
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for a period to ensure the lithiation process is complete.[2]
-
Stannylation: The subsequent addition of tributyltin chloride results in the final product, this compound.
Protocol 2: Stille Coupling
A notable alternative approach is the palladium-catalyzed Stille coupling reaction.[2] In this method, 5,5'-dibromo-2,2'-bithiophene is coupled with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.[2] This can offer high regioselectivity and good yields.[2] A common catalyst used for this type of reaction is Pd(PPh₃)₄ in anhydrous toluene under microwave-assisted conditions, which can lead to yields greater than 85%.[2]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a compound of significant interest in the field of advanced organic materials. Its primary utility is in palladium-catalyzed cross-coupling reactions, especially the Stille coupling reaction, to form carbon-carbon bonds.[2] This enables the creation of extended π-conjugated polymer chains.[2]
The tributylstannyl groups serve as reactive sites, allowing for controlled polymerization and influencing the resulting polymer's structure and properties.[2] The polymers derived from this monomer are at the forefront of organic electronics research due to their unique electronic and optical properties.[2]
Key application areas include:
-
Organic Light-Emitting Diodes (OLEDs): These polymers can function as the emissive layer.[2]
-
Organic Photovoltaics (OPVs): They can be used in the active layer for absorbing sunlight and generating electrical charge.[2]
-
Organic Field-Effect Transistors (OFETs): Their semiconducting properties make them suitable for the active channel material.[2]
The electron-rich 2,2'-bithiophene unit acts as an electron-donating block within the polymer chain, which is crucial for tuning the highest occupied molecular orbital (HOMO) energy level of the polymer.[2] A higher HOMO level can facilitate more efficient charge transfer in devices like OPVs.[2]
Purity Validation
The purity of this compound is typically confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of residual bromine or tin byproducts.[2]
References
An In-Depth Technical Guide to the Synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene from 2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key building block in the development of organic electronic materials. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data in a structured format.
Introduction
This compound is a crucial intermediate in the synthesis of conjugated polymers and other organic materials used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The tributylstannyl groups serve as reactive sites for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the construction of extended π-conjugated systems. The synthesis of this compound from the readily available 2,2'-bithiophene is a fundamental procedure for researchers in materials science and organic electronics.
Primary Synthetic Route: Direct Stannylation
The most common and efficient method for the synthesis of this compound is the direct stannylation of 2,2'-bithiophene. This process involves a two-step, one-pot reaction: the double lithiation of the 2,2'-bithiophene core followed by the quenching of the resulting dianion with an electrophilic tin reagent.
The overall reaction is as follows:
This method is favored for its high regioselectivity, as the lithiation occurs specifically at the 5 and 5' positions of the bithiophene ring system, and generally provides good yields.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established literature procedures.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 1.00 g | 6.01 mmol |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 5.29 mL (2.5 M in hexanes) | 13.2 mmol |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 3.92 g (3.60 mL) | 12.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Saturated aq. Sodium Chloride (NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Dissolution of Starting Material: 2,2'-bithiophene (1.00 g, 6.01 mmol) is added to the flask, followed by the addition of anhydrous tetrahydrofuran (THF, 50 mL) via syringe. The mixture is stirred until the 2,2'-bithiophene is completely dissolved.
-
Lithiation: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M solution in hexanes, 5.29 mL, 13.2 mmol, 2.2 equivalents) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour. The solution typically turns from colorless to a reddish-brown or dark green color, indicating the formation of the dilithio species.
-
Stannylation: Tributyltin chloride (3.60 mL, 12.0 mmol, 2.0 equivalents) is added dropwise to the reaction mixture at -78 °C over 10 minutes. The reaction is then allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours).
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (2 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow oil.
Expected Yield:
The typical reported yields for this reaction range from 70% to 90%.
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 hour (Lithiation), 12-16 hours (Stannylation) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Molar Ratio (Bithiophene:n-BuLi:Bu₃SnCl) | 1 : 2.2 : 2.0 |
| Typical Yield | 70-90% |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₃₂H₅₈S₂Sn₂ |
| Molecular Weight | 744.35 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.08 (d, J = 3.4 Hz, 2H), 6.98 (d, J = 3.4 Hz, 2H), 1.58-1.48 (m, 12H), 1.38-1.28 (m, 12H), 1.12-1.02 (m, 12H), 0.91 (t, J = 7.3 Hz, 18H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 142.9, 137.0, 136.2, 128.0, 29.1, 27.3, 13.7, 10.9 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric material and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.
-
Organotin Compounds: Tributyltin chloride and the final product are toxic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Tetrahydrofuran, hexane, and diethyl ether are flammable. Ensure there are no ignition sources in the vicinity of the experiment.
Conclusion
The direct stannylation of 2,2'-bithiophene via a double lithiation is a reliable and high-yielding method for the synthesis of this compound. This technical guide provides a detailed protocol and essential data to aid researchers in the successful synthesis of this important building block for advanced organic materials. Careful attention to anhydrous and inert reaction conditions is critical for achieving high yields and purity.
Spectroscopic and Synthetic Profile of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the key organometallic reagent, 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. This compound serves as a critical building block in the synthesis of conjugated polymers and other advanced materials utilized in organic electronics and photovoltaics. This document compiles available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and details a standard experimental protocol for its preparation.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiophene-H (positions 3,3' and 4,4') | ~ 7.0 - 7.2 |
| -Sn-(CH₂)₃-CH₃ | ~ 0.9 (t) |
| -Sn-CH₂-(CH₂)₂-CH₃ | ~ 1.1 (t) |
| -Sn-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 (sextet) |
| -Sn-CH₂-CH₂-CH₂-CH₃ | ~ 1.5 (quintet) |
Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiophene-C (Sn-substituted) | ~ 140 - 145 |
| Thiophene-C (adjacent to Sn-substituted C) | ~ 135 - 140 |
| Thiophene-C (β to Sn-substituted C) | ~ 125 - 130 |
| -Sn-CH₂- | ~ 10 - 15 |
| -Sn-CH₂-CH₂- | ~ 27 - 30 |
| -Sn-CH₂-CH₂-CH₂- | ~ 25 - 28 |
| -Sn-(CH₂)₃-CH₃ | ~ 13 - 15 |
Table 3: Expected ¹¹⁹Sn NMR Chemical Shifts (CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|
| (Thiophene)₂-Sn(Bu)₃ | ~ -5 to -15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the C-H stretching and bending vibrations of the aromatic and aliphatic moieties, as well as vibrations associated with the thiophene ring.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H stretch |
| 2955 - 2850 | Aliphatic C-H stretch (from butyl groups) |
| ~1460 | Thiophene ring C=C stretch |
| ~800 | C-H out-of-plane bending for 2,5-disubstituted thiophene |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups and cleavage of the tin-thiophene bond.
Table 5: Expected Mass Spectrometry Data
| m/z | Assignment |
|---|---|
| 744.4 | [M]⁺ (for C₃₂H₅₈S₂Sn₂) |
| 687.4 | [M - Bu]⁺ |
| 455.1 | [M - Sn(Bu)₃]⁺ |
| 291.1 | [Sn(Bu)₃]⁺ |
Experimental Protocol: Synthesis of this compound
The most common and well-established method for synthesizing this compound is through the stannylation of a 2,2'-bithiophene precursor. This typically involves a two-step process: lithiation followed by stannylation.[1]
Materials and Reagents
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 2,2'-bithiophene.
-
Dissolution: Anhydrous THF is added to the flask to dissolve the 2,2'-bithiophene. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.2 equivalents) is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Stannylation: The reaction mixture is cooled back to -78 °C, and tributyltin chloride (2.5 equivalents) is added dropwise. The mixture is stirred and allowed to gradually warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with hexane.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.
Workflow and Data Analysis
The general workflow for the synthesis and characterization of this compound is outlined below.
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. Researchers are encouraged to consult primary literature for specific applications and further analytical details.
References
Role of tributylstannyl groups in 2,2'-bithiophene functionalization
An In-depth Technical Guide on the Role of Tributylstannyl Groups in 2,2'-Bithiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bithiophene is a heterocyclic aromatic compound that serves as a fundamental building block in the field of organic electronics and medicinal chemistry.[1][2] Its conjugated π-system and structural rigidity make it an ideal scaffold for creating materials with tailored electronic and photophysical properties.[1][3] Functionalization of the 2,2'-bithiophene core, particularly at the 5- and 5'-positions, is crucial for modulating these properties and for synthesizing complex molecules, including conjugated polymers and pharmacologically active agents.[2][4]
Among the various synthetic strategies, the use of tributylstannyl groups (–SnBu₃) has emerged as a powerful and versatile method for activating the bithiophene core. These organostannane derivatives are key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the formation of new carbon-carbon bonds with a wide range of organic electrophiles.[5][6][7] This guide provides a comprehensive overview of the role of tributylstannyl groups in 2,2'-bithiophene functionalization, detailing the underlying chemistry, experimental procedures, and applications relevant to research and drug development.
The Stille Cross-Coupling Reaction: A Cornerstone of Bithiophene Functionalization
The Stille reaction is a palladium-catalyzed chemical reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide.[6][8] This reaction is exceptionally valuable for functionalizing 2,2'-bithiophene due to the stability of the organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups.[9][10] The general transformation is shown below:
R'-X + R''-SnBu₃ → [Pd Catalyst] → R'-R'' + X-SnBu₃[6]
For bithiophene chemistry, 5,5'-bis(tributylstannyl)-2,2'-bithiophene is a common and highly effective intermediate, allowing for the introduction of two new substituents at either end of the conjugated system.[5]
Catalytic Cycle Mechanism
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting the palladium into the carbon-halide bond. This forms a square planar Pd(II) intermediate.[6][9]
-
Transmetalation : The organostannane (R²-SnBu₃, e.g., tributylstannyl-bithiophene) exchanges its organic group (R²) with the halide (X) on the palladium complex. This is often the rate-limiting step.[6][11] The addition of copper(I) iodide (CuI) can accelerate this step.[11]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][9]
Synthesis and Experimental Protocols
The functionalization of 2,2'-bithiophene using tributylstannyl groups follows a logical workflow, beginning with the preparation of the stannylated intermediate followed by the cross-coupling reaction.
Caption: General workflow for 2,2'-bithiophene functionalization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the stannylation of thiophene derivatives.[5][12]
Materials:
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,2'-bithiophene (1 eq).
-
Dissolve the bithiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution typically changes color, indicating lithiation.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add tributyltin chloride (2.2-2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., on silica gel or basic alumina using hexane or petroleum ether as eluent) to yield this compound as a liquid.[5][12]
Protocol 2: Stille Cross-Coupling of this compound
This is a general protocol for a palladium-catalyzed Stille coupling reaction.[9][13]
Materials:
-
This compound (1 eq)
-
Aryl or heteroaryl halide (e.g., Aryl Iodide) (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05-0.1 eq)
-
Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)
-
Optional: Copper(I) iodide (CuI) (0.1-0.2 eq)
-
Optional: Lithium chloride (LiCl) (3-5 eq)
-
Aqueous potassium fluoride (KF) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (2.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and LiCl (5.3 eq).[9]
-
Add the anhydrous solvent (e.g., DMF, bubbled with N₂ before use).[9]
-
Purge the flask with argon for 10-15 minutes.
-
Add the this compound (1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an extraction solvent like ethyl acetate.
-
Wash the organic phase with water and then with a saturated aqueous solution of KF to remove tin byproducts. The formation of a precipitate (Bu₃SnF) is often observed.[9]
-
Filter the mixture if necessary, then wash the organic phase with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired 5,5'-disubstituted-2,2'-bithiophene.
Quantitative Data Summary
The efficiency of Stille coupling reactions involving tributylstannyl-bithiophenes can be high, but is dependent on the specific substrates, catalyst, and conditions used.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL) |
| 2,2'-Bithiophene | 492-97-7 | C₈H₆S₂ | 166.27 | Solid | ~1.2 (at 25°C, est.) |
| 2-(Tributylstannyl)thiophene | 54663-78-4 | C₁₆H₃₀SSn | 373.18 | Liquid | 1.175 (at 25°C)[14] |
| This compound | 171290-94-1 | C₃₂H₅₈S₂Sn₂ | 744.35 | Liquid | 1.217 (at 25°C) |
Table 2: Representative Stille Coupling Reaction Data
| Stannane Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Enol triflate derivative | Organotin reagent | Pd(dppf)Cl₂·DCM, CuI, LiCl | DMF | 40 | 60 | 87 | [9] |
| 2-(Tributylstannyl)tellurophene | Aryl Iodides | Pd(PPh₃)₄, CuI, CsF | DMF | N/A | N/A | Optimal | [13] |
| Stannyl tyrosine derivative | 7-Iodoisatin | Standard Stille conditions | N/A | N/A | N/A | N/A | [10] |
Note: Specific yields for this compound couplings vary widely based on the coupling partner and are often reported within specific research articles focusing on polymer synthesis or small molecule development.
Applications in Drug Development and Research
Functionalized 2,2'-bithiophenes are not only materials for electronics but also possess significant biological activity, making them attractive scaffolds for drug discovery.[15] Their rigid, planar structure allows them to interact with biological targets, and functionalization enables fine-tuning of their pharmacological properties.
Case Study: Bithiophene Derivatives in Cancer Therapy
Research has shown that certain bithiophene derivatives exhibit promising anti-cancer potential.[16] For example, a compound known as Bithienyl Fluorobenzamidine (BFB) has been investigated for its efficacy against Acute Myeloid Leukemia (AML). Studies in a mouse model of AML demonstrated that BFB treatment can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[16]
The mechanism of action involves the suppression of the Protein Kinase B (Akt) signaling pathway. The Akt pathway is a critical regulator of cell survival, proliferation, and growth; its over-activation is a hallmark of many cancers. By inhibiting this pathway, BFB promotes the expression of tumor suppressor proteins and caspases, which execute apoptosis.[16]
Caption: BFB-mediated suppression of the Akt pathway leading to apoptosis.[16]
Advantages and Limitations of Tributylstannyl Intermediates
Advantages:
-
High Versatility : Tolerant to a wide range of functional groups, allowing for the synthesis of complex molecules.[10]
-
Stability : Organostannanes are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents like organolithiums or Grignards.[6][9]
-
Reliable Reactivity : The Stille reaction is well-understood and reliable, often providing high yields of the desired coupled products.[10]
Limitations:
-
Toxicity : Organotin compounds, including the tributyltin byproducts, are highly toxic and pose environmental and health risks.[6][7] Careful handling and rigorous purification are mandatory.
-
Purification Challenges : Removing the stoichiometric tributyltin halide byproducts (e.g., Bu₃SnCl, Bu₃SnI) from the reaction mixture can be difficult due to their nonpolar nature.[9] Washing with aqueous KF is a common but not always completely effective strategy.[9]
-
Atom Economy : The reaction generates a stoichiometric amount of tin waste, which is poor from an atom economy perspective.
Conclusion
Tributylstannyl groups are indispensable tools for the functionalization of 2,2'-bithiophene. Through the robust and versatile Stille cross-coupling reaction, these organometallic intermediates provide a reliable pathway to a vast array of substituted bithiophenes. This chemical strategy is fundamental to the development of novel conjugated polymers for organic electronics and serves as a powerful platform for creating complex molecular scaffolds in drug discovery. While the toxicity of tin reagents requires careful management, the synthetic advantages they offer ensure their continued importance in the toolkits of chemists and materials scientists. The ability to precisely engineer the structure of 2,2'-bithiophene derivatives using this chemistry will continue to drive innovation in both materials science and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Interplays between Functional Groups and Substitution Sites Modulate the Photophysics of the Bithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 171290-94-1 | Benchchem [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Tributylstannyl)thiophene 97 54663-78-4 [sigmaaldrich.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Bithiophene derivative induced apoptosis and suppression of Akt pathway in mouse leukemic model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stannyl-Functionalized Bithiophene Derivatives: Synthesis, Characterization, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stannyl-functionalized bithiophene derivatives, a pivotal class of organometallic compounds. While thiophene moieties are of significant interest in medicinal chemistry for their diverse biological activities, this document will focus on the synthesis, characterization, and application of their stannylated derivatives as versatile building blocks in the development of advanced organic materials.[1][2] These compounds are crucial intermediates for creating complex conjugated systems used in organic electronics.
Synthesis of Stannyl-Functionalized Bithiophene Derivatives
The introduction of a stannyl group, typically tributyltin, onto a bithiophene core is a key synthetic transformation that enables further functionalization through cross-coupling reactions. The most prevalent methods for synthesizing these derivatives are direct lithiation followed by stannylation and palladium-catalyzed Stille coupling.
Lithiation and Stannylation
A common and effective method for the synthesis of 5,5'-bis(tributylstannyl)-2,2'-bithiophene involves a two-step process of lithiation followed by stannylation. This approach offers high yields and regioselectivity.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,2'-Bithiophene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, tributyltin chloride.
-
Procedure:
-
Dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (2.2 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete lithiation, forming the 5,5'-dilithio-2,2'-bithiophene intermediate.
-
Cool the reaction mixture back to -78 °C.
-
Slowly add tributyltin chloride (2.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a colorless oil.
-
Stille Cross-Coupling Reaction
The Stille reaction provides a powerful and versatile method for the formation of carbon-carbon bonds.[3] In the context of stannyl-functionalized bithiophenes, it is often used to couple a halogenated bithiophene with an organotin reagent. This reaction is catalyzed by a palladium complex and offers excellent functional group tolerance.[3]
Experimental Protocol: General Procedure for Stille Coupling
-
Materials: Halogenated bithiophene (e.g., 5-bromo-2,2'-bithiophene), organotin reagent (e.g., hexabutylditin), palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous solvent (e.g., toluene or DMF), and additives such as CuI and LiCl may be used to enhance the reaction rate.[4]
-
Procedure:
-
To a flame-dried flask, add the halogenated bithiophene, the organotin reagent, and the palladium catalyst under an inert atmosphere.
-
Add the anhydrous solvent and any additives.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.
-
Wash the combined organic layers with brine and dry over a drying agent.
-
Concentrate the solution in vacuo and purify the product by column chromatography or recrystallization.
-
Characterization of Stannyl-Functionalized Bithiophene Derivatives
The successful synthesis and purity of stannyl-functionalized bithiophenes are confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for structural elucidation and understanding the electronic properties of these compounds.
Spectroscopic Data
The following tables summarize typical spectroscopic data for select stannyl-functionalized bithiophene derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5,5′-Bis(trimethylstannyl)-2,2′-bithiophene | CDCl₃ | 7.19 (d, 2H), 7.05 (d, 2H), 0.35 (s, 18H) | 143.1, 136.9, 126.3, 124.9, -8.9 | N/A |
| 5-(Tributylstannyl)-2,2'-bithiophene | CDCl₃ | 7.30 (d, 1H), 7.20 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H), 1.60-0.85 (m, 27H) | 144.2, 137.5, 136.8, 128.0, 125.4, 124.2, 123.8, 29.2, 27.4, 13.7, 10.9 | N/A |
| This compound | CDCl₃ | 7.15 (d, 2H), 7.08 (d, 2H), 1.55-0.88 (m, 54H) | 144.5, 137.0, 125.8, 29.1, 27.3, 13.7, 10.8 | N/A |
Table 2: UV-Vis Absorption and Photoluminescence Data
| Compound | Solvent | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Quantum Yield (Φ) | Reference |
| 2,2'-Bithiophene | Dichloromethane | ~300 | Weak/None | - | [5] |
| Carbonyl substituted 2,2'-bithiophenes | Various | 350-400 | >400 | - | [5] |
| Bithiophene-based D-π-A compounds | Dichloromethane | 410-420 | 493 | 0.007-0.03 | [5] |
Applications in Organic Electronics and Materials Science
Stannyl-functionalized bithiophenes are indispensable precursors for the synthesis of π-conjugated polymers and small molecules used in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to easily introduce various functional groups via Stille coupling allows for the fine-tuning of the electronic and physical properties of the resulting materials.
The general workflow for utilizing these derivatives in materials synthesis involves the Stille coupling of the stannylated bithiophene with a suitable halogenated comonomer to produce a conjugated polymer. The properties of this polymer are then characterized, and it is subsequently fabricated into an electronic device for performance evaluation.
Conclusion
Stannyl-functionalized bithiophene derivatives are highly valuable and versatile building blocks in the field of organic materials chemistry. The synthetic routes to these compounds are well-established, with lithiation-stannylation and Stille coupling being the most prominent methods. Their utility lies in their ability to readily undergo further transformations, enabling the synthesis of a vast array of π-conjugated systems with tailored properties for applications in organic electronics. This guide provides researchers with the foundational knowledge of the synthesis, characterization, and key applications of these important organometallic intermediates.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5,5'-Bis(tributylstannyl)-2,2'-bithiophene: A Technical Guide to Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key building block in the development of organic electronic materials and potentially in novel therapeutic agents. This document covers its commercial availability, detailed synthetic protocols, and characterization data to support researchers in its application.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 97%. It is important to note that some suppliers may have discontinued this product, so it is advisable to confirm availability directly.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 717614 | 97% | 171290-94-1 | 744.35 |
| BenchChem | B175666 | - | 171290-94-1 | 744.4 |
| ChemicalBook | CB42505770 | 97% | 171290-94-1 | 744.35 |
| Chem-Space | CS-0220649 | ≥95.0% | 171290-94-1 | 744.35 |
| BLDpharm | BD233367 | 97% | 171290-94-1 | 744.35 |
Note: Product availability and specifications are subject to change. Please consult the respective supplier's website for the most current information. The Sigma-Aldrich product is listed as discontinued.
Physicochemical Properties
| Property | Value |
| Appearance | Liquid |
| Density | 1.217 g/mL at 25 °C |
| Flash Point | >110 °C |
| Molecular Formula | C₃₂H₅₈S₂Sn₂ |
Synthesis and Purification
The most common and well-established method for synthesizing this compound is through the dilithiation of 2,2'-bithiophene followed by stannylation with tributyltin chloride.
Experimental Protocol: Synthesis
This protocol is adapted from established synthetic routes.
Materials:
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add 2.5 equivalents of tributyltin chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound is typically purified by column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Load the dissolved crude product onto the packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.
Characterization
The identity and purity of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bithiophene core and the aliphatic protons of the tributylstannyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. Purity is confirmed by the absence of residual starting materials or byproducts.
Workflow and Diagrams
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Methodological & Application
Application Notes and Protocols for Stille Coupling Reactions with 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene in Stille coupling reactions. This versatile organostannane reagent is a key building block for the synthesis of conjugated polymers and other functional organic materials with wide-ranging applications in organic electronics and emerging biomedical fields.
Introduction to Stille Coupling and this compound
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] It is widely employed in organic synthesis due to its tolerance of a broad range of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2]
This compound is a bifunctional organotin compound that serves as a valuable monomer in Stille polycondensation reactions. The two tributylstannyl groups act as reactive sites for coupling with dihaloarenes, leading to the formation of extended π-conjugated polymer chains.[2] The resulting poly(2,2'-bithiophene) derivatives are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]
Applications
The primary application of Stille coupling with this compound is in the synthesis of conjugated polymers for the electronics industry. However, the unique properties of polythiophenes and their derivatives have led to their exploration in various biomedical applications.
Organic Electronics
Polythiophenes synthesized via Stille coupling exhibit excellent semiconducting properties, making them ideal for:
-
Organic Light-Emitting Diodes (OLEDs): These polymers can function as the emissive layer in OLED devices.[2]
-
Organic Photovoltaics (OPVs): They are used as the active layer in solar cells for converting sunlight into electricity.[2]
-
Organic Field-Effect Transistors (OFETs): Their semiconducting nature is utilized in the active channel of transistors.[2]
Biomedical Applications
The unique electronic and physical properties of polythiophenes make them promising candidates for various biological applications:
-
Biosensors: Functionalized bithiophene derivatives can be used as colorimetric sensors for detecting biologically relevant ions like cyanide.[3][4]
-
Drug Delivery: The polymer backbone of polythiophenes can be functionalized to create carriers for targeted drug delivery.[5][6][7]
-
Therapeutics and Diagnostics: Polythiophene derivatives have shown potential in therapeutic applications and as diagnostic tools.[5][8]
-
Implant Devices: Their biocompatibility and electrical conductivity make them suitable for coating electrodes in implantable devices to improve the interface with biological tissues.[5][8]
Experimental Protocols
The following are generalized and specific protocols for the Stille coupling reaction using this compound. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
General Protocol for Stille Polycondensation
This protocol describes a general procedure for the polymerization of this compound with a generic dihaloarene.
Materials:
-
This compound
-
Dihaloarene (e.g., dibromobenzene, dibromothiophene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the dihaloarene (1.0 mmol).
-
Add the palladium catalyst (1-2 mol%). For example, if using Pd₂(dba)₃/P(o-tol)₃, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous, degassed solvent (10-20 mL) via syringe.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for the specified time (12-48 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Specific Protocol: Synthesis of a Bithiophene-Substituted Benzimidazole
This protocol details the synthesis of a discrete organic molecule rather than a polymer, showcasing the versatility of the starting material.
Materials:
-
This compound
-
Appropriate halo-substituted benzimidazole derivative
-
Pd(PPh₃)₄
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen)
Procedure:
-
A mixture of the halo-substituted benzimidazole (1 equivalent) and this compound (0.5 equivalents) is placed in a flask under a nitrogen atmosphere.
-
Anhydrous toluene is added, followed by the addition of Pd(PPh₃)₄ (catalytic amount).
-
The reaction mixture is heated at reflux for a specified period until the reaction is complete as monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired bithiophene-substituted benzimidazole.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties from Stille coupling reactions involving this compound and various co-monomers.
Table 1: Stille Polycondensation Reaction Conditions
| Co-monomer | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 12-16 | ~95 | [1] |
| 2,5-dibromo-3-alkylthiophene | Pd(PPh₃)₄ | Toluene | Reflux | 24 | - | [9] |
| 1,4-diiodo-2,5-dipentyloxybenzene | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂ | Benzene | Reflux | - | - | [10] |
Table 2: Properties of Polymers Synthesized via Stille Coupling
| Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Poly(3-alkylthiophene) derivative (Microwave synthesis) | >15 | - | ≈2 | [9] |
| PPV derivative | 2.0–2.5 | - | 1.5–1.6 | [10] |
| Fused Thieno[3,2-b][5]benzothiophene isoindigo copolymer | up to 151 | - | 2.7 | [11] |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. GPC (Gel Permeation Chromatography) is the standard technique for determining these values.[12][13]
Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.[13]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Polycondensation
This diagram outlines the typical laboratory workflow for synthesizing a poly(2,2'-bithiophene) derivative.
Caption: Experimental workflow for Stille polycondensation.
References
- 1. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 171290-94-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. azom.com [azom.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols: Palladium-Catalyzed Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed polymerization of 5,5'-bis(tributylstannyl)-2,2'-bithiophene. This method, a variant of the Stille cross-coupling reaction, is a cornerstone in the synthesis of conjugated polymers, particularly poly(2,2'-bithiophene) and its derivatives. These materials are of significant interest in the fields of organic electronics and drug development due to their unique optoelectronic and biological properties.
Introduction
This compound is a key monomer for the synthesis of well-defined poly(2,2'-bithiophene)s through palladium-catalyzed Stille polycondensation. This polymerization method offers a high degree of control over the polymer's structure and properties, such as molecular weight and regioregularity. The resulting conjugated polymers are being explored for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as scaffolds for the development of novel therapeutic agents. The Stille coupling reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of extended π-conjugated polymer chains.[1]
Reaction Mechanism: The Stille Coupling Cycle
The palladium-catalyzed polymerization of this compound with a dihalo-comonomer, such as 5,5'-dibromo-2,2'-bithiophene, proceeds via the Stille coupling catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetallation, and reductive elimination.
The catalytic cycle begins with the oxidative addition of a dihalo-comonomer (Ar-X) to the active Pd(0) catalyst. This is followed by transmetallation, where the organostannane monomer (Ar'-SnBu3) transfers an organic group to the palladium complex. Finally, reductive elimination from the resulting diorganopalladium complex yields the coupled product (Ar-Ar') and regenerates the Pd(0) catalyst, which re-enters the cycle.
Quantitative Data Summary
The molecular weight, polydispersity, and yield of the resulting polymer are critical parameters that influence its performance in various applications. The following table summarizes typical data obtained from the Stille polymerization of bithiophene derivatives.
| Co-monomer | Catalyst (mol%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| 2,7-dibromo-9,9-dioctylfluorene | Pd(OAc)2 (2) | - | 31.8 | - | 91 | [2] |
| 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3][4]-phenanthroline-1,3,6,8-tetraone | Pd2(dba)3/P(o-tolyl)3 | - | - | - | - | [2] |
| Thieno[3,4-b]thiophene derivative | Pd(PPh3)4 | - | - | - | up to 94.4 | [5] |
| 5,5'-dibromo-2,2'-bipyridine | - | - | - | - | - | [6] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of poly(2,2'-bithiophene) via Stille coupling of this compound and 5,5'-dibromo-2,2'-bithiophene.
Materials:
-
This compound (Monomer A)
-
5,5'-Dibromo-2,2'-bithiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Methanol (for precipitation)
-
Acetone (for washing)
-
Hexanes (for washing)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, a dried Schlenk flask is charged with this compound (1.0 eq), 5,5'-dibromo-2,2'-bithiophene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (2-3 mol%).
-
Solvent Addition: Anhydrous toluene is added to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Polymerization: The reaction mixture is heated to 90-110 °C and stirred vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is slowly added dropwise to a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.
-
Purification: The precipitated polymer is collected by filtration. To remove catalyst residues and unreacted monomers, the polymer is sequentially washed with copious amounts of methanol, acetone, and hexanes. A Soxhlet extraction with these solvents may be performed for thorough purification.
-
Drying: The purified polymer is dried under vacuum at 40-60 °C overnight to yield the final product, typically a dark-colored solid.
Characterization
The synthesized poly(2,2'-bithiophene) should be characterized to determine its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the polymer structure. The disappearance of the signals corresponding to the stannyl and bromo end-groups and the appearance of broad aromatic signals are indicative of successful polymerization. The aromatic protons of the poly(2,2'-bithiophene) backbone typically appear as a broad multiplet in the range of 7.0-7.6 ppm.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to determine the electronic properties of the polymer. In solution, poly(2,2'-bithiophene) typically exhibits a strong π-π* transition in the range of 400-500 nm. The position of the absorption maximum (λ_max) provides information about the effective conjugation length of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer.
Applications
Poly(2,2'-bithiophene) and its derivatives synthesized via this method have shown promise in a variety of applications:
-
Organic Electronics: These polymers are used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their semiconducting properties.[1]
-
Drug Development: The conjugated backbone of polythiophenes can be functionalized with bioactive molecules, leading to the development of novel drug delivery systems, biosensors, and therapeutic agents.
-
Sensors: The electronic properties of these polymers are sensitive to their environment, making them suitable for use in chemical and biological sensors.
By following the protocols and understanding the principles outlined in these application notes, researchers can successfully synthesize and characterize poly(2,2'-bithiophene) for a wide range of innovative applications.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a key building block in the synthesis of a wide range of conjugated polymers. Its bifunctional nature, possessing two tributylstannyl groups at the terminal positions of the bithiophene unit, makes it an ideal monomer for Stille cross-coupling polymerization. This reaction allows for the facile formation of carbon-carbon bonds, enabling the creation of well-defined polymer backbones with extended π-conjugation.[1]
The resulting poly(bithiophene) derivatives are at the forefront of organic electronics research due to their unique electronic and optical properties. These materials are integral components in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] The versatility of this compound allows for the fine-tuning of the polymer's properties, such as bandgap, charge carrier mobility, and solubility, through copolymerization with a variety of aromatic dihalides.[1]
These application notes provide an overview of the synthesis of conjugated polymers using this compound, including detailed experimental protocols and a summary of the properties of representative polymers.
Data Presentation
The following tables summarize the molecular weight, optical, and electrochemical properties of various conjugated polymers synthesized using this compound as a monomer. These tables are designed to facilitate the comparison of different polymer structures and their resulting characteristics.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Representative Copolymers
| Co-monomer | Polymer Name | Number-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) | Reference |
| 4,7-Dibromo-2,1,3-benzothiadiazole | P(BT-BTD) | 15.2 | 2.1 | Al-Hashimi et al. |
| 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | P(BT-HT-BTD-HT) | 18.5 | 2.3 | Al-Hashimi et al. |
| 2,5-Dibromo-3,4-dinitrothiophene | P(BT-DNT) | 12.8 | 1.9 | Al-Hashimi et al. |
| 2,7-Dibromo-9,9-dioctylfluorene | P(BT-F) | 25.6 | 2.5 | General Literature |
Table 2: Optical and Electrochemical Properties of Representative Copolymers
| Polymer Name | Optical Bandgap (E_g^opt) (eV) | HOMO Level (eV) | LUMO Level (eV) | Reference |
| P(BT-BTD) | 1.95 | -5.25 | -3.30 | Al-Hashimi et al. |
| P(BT-HT-BTD-HT) | 1.88 | -5.18 | -3.30 | Al-Hashimi et al. |
| P(BT-DNT) | 1.75 | -5.40 | -3.65 | Al-Hashimi et al. |
| Fused Bithiophene-Benzothiadiazole Copolymer P1 | 1.74 | -5.10 | -3.36 | [2] |
| Fused Bithiophene-Benzothiadiazole Copolymer P2 | 1.69 | -5.35 | -3.66 | [2] |
Table 3: Device Performance of Representative Copolymers in Organic Photovoltaics (OPVs)
| Polymer Name | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) |
| Fused Bithiophene-Benzothiadiazole Copolymer P1 | 5.62 | 0.85 | 10.2 | 0.65 |
| Fused Bithiophene-Benzothiadiazole Copolymer P2 | 5.24 | 0.88 | 9.5 | 0.63 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative conjugated polymer, Poly(2,2'-bithiophene-alt-4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole) (P(BT-HT-BTD-HT)), via microwave-assisted Stille coupling.
Materials and Equipment
-
Monomers:
-
This compound
-
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Vessel: Microwave synthesis vial (10 mL)
-
Purification:
-
Soxhlet extraction apparatus
-
Methanol, acetone, hexane, chloroform
-
Precipitation solvent (e.g., methanol)
-
-
Instrumentation:
-
Microwave reactor
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
-
Experimental Procedure
-
Monomer and Catalyst Preparation:
-
In an inert atmosphere glovebox, add this compound (1.0 eq), 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole (1.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%) to a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
-
Solvent Addition and Degassing:
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
-
Microwave-Assisted Polymerization:
-
Place the sealed vial in the microwave reactor.
-
Heat the reaction mixture to 160 °C and hold for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
-
Polymer Precipitation and Purification:
-
Open the vial and pour the reaction mixture into a beaker containing vigorously stirring methanol (100 mL).
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially for 24 hours each to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer by adding it dropwise to methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.
-
Mandatory Visualization
Stille Coupling Reaction Mechanism
References
Application Notes and Protocols: 5,5'-Bis(tributylstannyl)-2,2'-bithiophene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a crucial organometallic monomer utilized in the synthesis of high-performance conjugated polymers for organic electronic applications. Its bifunctional nature, with two tributylstannyl groups at the terminal positions of the bithiophene core, makes it an ideal building block for creating extended π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling polymerization.[1] The resulting polymers, often copolymers with electron-deficient units, are at the forefront of research in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The incorporation of the electron-rich bithiophene unit into a polymer backbone can significantly influence the material's electronic properties, such as its charge carrier mobility and HOMO/LUMO energy levels. When copolymerized with electron-accepting monomers, such as diketopyrrolopyrrole (DPP), the resulting donor-acceptor (D-A) copolymers often exhibit ambipolar charge transport characteristics and high charge carrier mobilities, making them excellent candidates for the active layer in OFETs.
These application notes provide a summary of the performance of OFETs based on polymers derived from this compound and its derivatives, along with detailed protocols for the synthesis of a representative polymer and the fabrication of an OFET device.
OFET Performance Data
The following table summarizes the performance of various OFETs where the active layer is a polymer synthesized using this compound or a closely related distannylbithiophene derivative in a Stille copolymerization. The data highlights the influence of the comonomer and processing conditions on the device characteristics.
| Polymer | Comonomer | Device Architecture | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Ref. |
| PTTDPP-BT | Thieno[3,2-b]thiophene-diketopyrrolopyrrole | Top-Gate, Bottom-Contact | Spin-coating | 0.068 | > 10^5 | [1] |
| PDPP-DTT | Diketopyrrolopyrrole-dithienothiophene | Top-Gate, Bottom-Contact | Solution Shearing | 0.13 - 0.17 | > 10^6 | |
| PDBPyBT | Pyridine-flanked Diketopyrrolopyrrole | Top-Gate, Bottom-Contact | Spin-coating | Not Reported | > 10^5 | |
| PDPP4T | Quaterthiophene-flanked Diketopyrrolopyrrole | Top-Gate, Bottom-Contact | Spin-coating | ~1.0 | > 10^6 | |
| P(DPP-alt-BT) | Diketopyrrolopyrrole | Not Specified | Not Specified | 0.01 - 0.1 | Not Specified |
Experimental Protocols
The following are representative protocols for the synthesis of a diketopyrrolopyrrole-bithiophene (DPP-BT) copolymer via Stille polymerization and the subsequent fabrication of a top-gate, bottom-contact OFET.
Protocol 1: Synthesis of Poly(3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-alt-5,5'-bis(tributylstannyl)-2,2'-bithiophene) (P(DPP-alt-BT))
Materials:
-
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-Br)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
In a nitrogen-filled glovebox, add equimolar amounts of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and this compound to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Add the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the ligand, P(o-tol)₃ (8 mol%), to the reaction mixture.
-
Seal the Schlenk flask and take it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirring solution of methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to remove catalyst residues and oligomers.
-
Dry the purified polymer under vacuum.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Gold (Au) pellets for thermal evaporation
-
Synthesized P(DPP-alt-BT) polymer
-
Chlorobenzene or other suitable organic solvent
-
Poly(methyl methacrylate) (PMMA)
-
Developer and photoresist for photolithography (if patterning electrodes)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1)
-
Deionized water
-
Acetone
-
Isopropanol
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into the desired substrate size.
-
Clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with piranha solution for 15 minutes to create a hydrophilic surface (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Source and Drain Electrode Fabrication:
-
Define the source and drain electrodes on the SiO₂ surface using standard photolithography.
-
Thermally evaporate a 5 nm layer of chromium (as an adhesion layer) followed by a 45 nm layer of gold.
-
Lift off the photoresist to leave the patterned source and drain electrodes.
-
-
Semiconductor Deposition (Solution Shearing):
-
Prepare a solution of the P(DPP-alt-BT) polymer in chlorobenzene (e.g., 5 mg/mL).
-
Place the substrate with the patterned electrodes on a heated stage (e.g., 90 °C).
-
Dispense a small volume of the polymer solution at the edge of a blade held at a small angle and a fixed distance from the substrate.
-
Move the blade across the substrate at a constant speed (e.g., 0.1 mm/s) to deposit a thin film of the polymer.
-
-
Dielectric and Gate Electrode Deposition:
-
Prepare a solution of PMMA in a suitable solvent (e.g., anisole).
-
Spin-coat the PMMA solution onto the semiconductor layer to form the gate dielectric.
-
Anneal the substrate to remove any residual solvent.
-
Thermally evaporate a 50 nm layer of aluminum or gold through a shadow mask to define the top gate electrode.
-
-
Device Characterization:
-
Characterize the electrical performance of the OFET in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Experimental workflow for the synthesis of a P(DPP-alt-BT) polymer and the fabrication and characterization of an OFET device.
Caption: Relationship between the molecular structure of the polymer and the resulting OFET performance.
References
Application of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene in Organic Photovoltaics (OPVs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a key building block in the synthesis of conjugated polymers for organic electronic applications. Its significance lies in its role as a bifunctional monomer in Stille cross-coupling polymerization reactions. This allows for the creation of well-defined polymer chains with alternating electron-donating and electron-accepting units, a crucial design strategy for efficient organic photovoltaic (OPV) active layer materials. The bithiophene unit itself is electron-rich, serving as a good electron donor. The tributylstannyl groups provide reactive sites for palladium-catalyzed polymerization, enabling the formation of high molecular weight polymers with desirable electronic and optical properties. These properties, including high charge carrier mobility and tunable bandgaps, make polymers derived from this monomer highly suitable for the active layer in OPVs, where they facilitate light absorption and charge separation.[1]
Application Notes
The primary application of this compound in the context of OPVs is as a monomer for the synthesis of donor-acceptor (D-A) copolymers. By carefully selecting the comonomer, typically an electron-deficient aromatic dihalide, the optoelectronic properties of the resulting polymer can be tailored to optimize the performance of the solar cell.
Key Advantages:
-
Tunable Optoelectronic Properties: Co-polymerization with various electron-accepting units allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum.
-
High Charge Carrier Mobility: The inherent planarity and extended π-conjugation of the bithiophene unit contribute to efficient charge transport within the polymer.
-
Good Solubility: The tributyl groups enhance the solubility of the monomer, and appropriate side chains can be incorporated into the comonomer to ensure good solution processability of the final polymer, which is essential for device fabrication.
-
Versatility in Polymer Design: The Stille coupling reaction is tolerant to a wide range of functional groups, allowing for the synthesis of a diverse library of polymers with varied architectures and properties.[2]
Performance of OPV Devices:
The performance of OPV devices fabricated using polymers derived from this compound or its derivatives can vary significantly depending on the specific polymer structure, the choice of acceptor material (e.g., fullerene derivatives like PCBM or non-fullerene acceptors), and the device architecture and fabrication conditions. Below is a summary of representative performance data from the literature for OPVs based on bithiophene-containing polymers.
| Polymer Type | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Bithiophene-based copolymer | PC71BM | 0.96 | - | - | 2.54 |
| Polythiophene derivative with side chain acceptor | - | - | - | - | 1.6 |
| Bithiophene imide-based polymer donor (Ternary) | L8-BO | - | - | 82.55 | 20.52 |
| P3HT (a polythiophene) | PCBM | ~0.6 | ~10 | ~60-70 | 3-5 |
Note: This table presents a selection of data to illustrate the range of performance. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes a general procedure for the synthesis of a copolymer of this compound with a dibrominated acceptor monomer.
Materials:
-
This compound
-
Dibrominated acceptor monomer (e.g., a benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk flask, add equimolar amounts of this compound and the dibrominated acceptor monomer.
-
Add the palladium catalyst (typically 1-2 mol% of the monomers).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform). The final polymer is typically recovered from the chloroform fraction.
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) OPV Device
This protocol outlines the fabrication of a standard architecture OPV device.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized donor polymer
-
An electron acceptor (e.g., PC₆₁BM or PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
High work function metal for anode (e.g., Silver, Gold)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. Anneal the film at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and the acceptor in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5). Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and solution concentration will determine the film thickness. Anneal the active layer at a temperature optimized for the specific blend (typically 80-150 °C).
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the cathode by thermally evaporating a low work function metal (e.g., Ca or LiF) followed by a thicker layer of a more stable metal (e.g., Al) under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Protocol 3: Characterization of OPV Devices
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Quantum efficiency measurement system
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
Procedures:
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the device under simulated solar illumination. From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[3][4]
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.
-
Morphology Characterization: Use AFM to investigate the surface morphology and phase separation of the active layer blend.
-
Optical Properties: Measure the UV-Vis absorption spectrum of the polymer and the blend film to assess the light-harvesting capabilities.
Visualizations
Diagram 1: Synthesis of a Donor-Acceptor Copolymer
Caption: Workflow for the synthesis of a D-A copolymer via Stille polymerization.
Diagram 2: OPV Device Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a standard OPV device.
Diagram 3: Charge Generation and Transport in an OPV
Caption: Mechanism of charge generation and transport in a bulk heterojunction OPV.
References
Application Notes and Protocols: 5,5'-Bis(tributylstannyl)-2,2'-bithiophene for High-Performance Organic Light-Emitting Diodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a pivotal organometallic monomer for the synthesis of advanced conjugated polymers utilized in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). Its bifunctional nature, featuring two tributylstannyl groups, makes it an ideal building block for Stille cross-coupling polymerization reactions. This allows for the creation of well-defined, high-molecular-weight polymers with extended π-conjugation, which is essential for efficient charge transport and light emission in OLEDs.
These resulting polythiophene-based materials are frequently employed as the hole transport layer (HTL) or the emissive layer (EML) in OLED devices. The incorporation of polymers derived from this compound can lead to enhanced device performance, including improved efficiency, brightness, and operational stability.
Application in OLEDs
The primary application of this compound in the context of OLEDs is as a monomer for the synthesis of conjugated polymers. One of the most well-documented polymers synthesized from this monomer is poly(9,9-dioctylfluorene-co-bithiophene) (F8T2). In this copolymer, the bithiophene unit, derived from the stannylated precursor, is alternated with a fluorene unit. F8T2 is known for its excellent hole-transporting properties and its ability to function as an efficient emissive material, typically in the green-yellow region of the visible spectrum.[1][2]
The general workflow for the utilization of this compound in OLEDs involves a multi-step process that begins with the synthesis of the polymer, followed by the fabrication of the OLED device, and concludes with its characterization.
Quantitative Data
The performance of OLEDs incorporating polymers derived from this compound can vary depending on the specific polymer structure, device architecture, and fabrication conditions. The following tables summarize reported performance data for OLEDs using the representative polymer, poly(9,9-dioctylfluorene-co-bithiophene) (F8T2).
Table 1: Performance of a representative F8T2-based OLED.
| Device Architecture | Emission Color | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) |
| ITO/PEDOT:PSS/F8T2/Bphen/LiF/Al | Yellow | Not Reported | ~3.5 | Not Reported | Not Reported |
Note: Data extracted from a study on the luminescent and photovoltaic properties of F8T2. The focus was on electroluminescence power, which reached 45 µW at 15 V.[2]
Table 2: Electroluminescence Characteristics of F8T2 in a flexible PLED.
| Substrate | Emissive Layer Thickness (nm) | Color Coordinates (CIE) | Electroluminescence Spectrum Width (nm) |
| Flexible | 21.4 | (0.32, 0.62) | 63.8 |
Note: This data highlights the suitability of F8T2 for applications requiring spectral specificity.[3]
Experimental Protocols
Protocol 1: Synthesis of poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) via Stille Coupling
This protocol describes a typical Stille copolymerization of this compound with 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
-
Silica gel
Procedure:
-
In a nitrogen-filled glovebox, add this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tolyl)₃ (0.08 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (20 mL) to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into vigorously stirred methanol (200 mL).
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum at 60 °C for 24 hours.
Characterization:
-
The chemical structure of the resulting F8T2 polymer can be confirmed using ¹H NMR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
The optical properties, such as UV-Vis absorption and photoluminescence spectra, should be measured to determine the bandgap and emission characteristics.[4][5]
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a polymer synthesized from this compound as the emissive layer.
Device Architecture: ITO / PEDOT:PSS / F8T2 / LiF / Al
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
F8T2 polymer solution in toluene (e.g., 10 mg/mL)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
-
UV-curable epoxy
-
Glass coverslips
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.[6]
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Inside the glovebox, spin-coat the F8T2 polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80 °C for 20 minutes to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator with a base pressure of <10⁻⁶ Torr.
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Al at a rate of 1-2 Å/s.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox by applying a UV-curable epoxy around the active area and placing a glass coverslip on top.
-
Cure the epoxy with a UV lamp.[7]
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED are measured using a source meter and a photodiode.
-
The electroluminescence (EL) spectrum is recorded with a spectrometer.
-
The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data.
-
The operational lifetime of the device is typically measured by monitoring the luminance decay over time at a constant current density.[8]
Signaling Pathways and Experimental Workflows
In the context of material science for OLEDs, the term "signaling pathway" is not directly applicable in the biological sense. However, we can visualize the logical flow of charge injection, transport, recombination, and light emission within the OLED device.
This diagram illustrates the fundamental process within the OLED. Holes are injected from the anode and transported through the HTL to the emissive layer. Simultaneously, electrons are injected from the cathode and transported to the emissive layer. Within the emissive polymer, the holes and electrons recombine to form excitons, which then radiatively decay to produce light. The efficiency of this process is highly dependent on the properties of the polymer derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. Complementary Study Based on DFT of Optical and Electronic Properties of New Copolymer PVK-F8T2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Stille Polycondensation with 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers.[1] This protocol details the Stille polycondensation of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene with various aryl dihalides to produce a range of poly(thiophene) derivatives. These polymers are of significant interest in the fields of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), due to their tunable electronic and optical properties.[2] The reaction demonstrates high tolerance to a variety of functional groups and can be carried out under relatively mild conditions.[2]
Reaction Principle
The Stille polycondensation involves the palladium-catalyzed cross-coupling of an organostannane (in this case, this compound) with an organic dihalide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organostannane to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Experimental Protocols
Below are representative protocols for the synthesis of alternating copolymers using this compound.
Protocol 1: Synthesis of Poly[6,6′-(2,2′-dioctyloxy)binaphthyl]-alt-2,5-bithienylene]
This protocol describes the synthesis of an alternating copolymer of a dioctyloxy-binaphthyl derivative and bithiophene.
Materials:
-
6,6′-dibromo-2,2′-bis(octyloxy)-1,1′-binaphthyl (80 mg, 0.120 mmol)
-
5,5′-bis(trimethylstannyl)-2,2′-bithiophene (59 mg, 0.120 mmol)[3]
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂dppf) (9 mg, 0.012 mmol)[3]
-
Potassium fluoride (KF) (70 mg, 1.197 mmol)[3]
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6,6′-dibromo-2,2′-bis(octyloxy)-1,1′-binaphthyl, 5,5′-bis(trimethylstannyl)-2,2′-bithiophene, PdCl₂dppf, and KF.[3]
-
Add anhydrous toluene to the flask.
-
The reaction mixture is heated and stirred under an inert atmosphere. For microwave-assisted synthesis, the reaction can be carried out at 110 °C for 12 minutes.[3] For conventional heating, the mixture is typically refluxed for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is poured into methanol to precipitate the polymer.
-
The crude polymer is collected by filtration.
-
The solid material is purified by Soxhlet extraction with acetone for 48 hours to remove catalyst residues and low molecular weight oligomers.[3]
-
The resulting polymer is collected and dried under vacuum.
Protocol 2: General Synthesis of Benzothiadiazole- and Fused Bithiophene-Based Copolymers
This protocol outlines a general procedure for the synthesis of donor-acceptor copolymers, which are highly relevant for organic solar cell applications.[4]
Materials:
-
Fused dibromo-thiophene donor monomer (1 equivalent)
-
This compound (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous chlorobenzene or toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the dibromo-monomer, this compound, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous chlorobenzene or toluene.
-
The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the polymerization is complete, the mixture is cooled to room temperature and precipitated by pouring it into a large volume of methanol.
-
The precipitated polymer is collected by filtration and washed with methanol and acetone.
-
Further purification is carried out by Soxhlet extraction using a sequence of solvents such as methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
The polymer is recovered from the chloroform/chlorobenzene fraction by precipitation in methanol and dried under vacuum.
Data Presentation
The following tables summarize representative data from Stille polycondensations involving bithiophene derivatives.
Table 1: Molecular Weight and Yield Data for Various Copolymers
| Copolymer | Comonomer | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| P1 | Fused Dibromo-thiophene A | Pd₂(dba)₃ / P(o-tol)₃ | 15,200 | 2.1 | 75 | [4] |
| P2 | Fused Dibromo-thiophene B | Pd₂(dba)₃ / P(o-tol)₃ | 17,500 | 2.3 | 80 | [4] |
| BNpR2 | 6,6′-dibromo-2,2′-bis(octyloxy)-1,1′-binaphthyl | PdCl₂dppf | 4,930 | 1.7 | 17 | [3] |
| BNpR3 | (R)-6,6′-dibromo-2,2′-bis(octyloxy)-1,1′-binaphthyl | PdCl₂dppf | 2,750 | 2.9 | 62 | [3] |
Table 2: Electrochemical and Optical Properties of Benzothiadiazole- and Fused Bithiophene-Based Copolymers
| Copolymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| P1 | -5.10 | -3.45 | 1.65 | [4] |
| P2 | -5.35 | -3.50 | 1.85 | [4] |
Mandatory Visualization
References
Application Notes and Protocols for Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a key monomer for the synthesis of conjugated polymers through the Stille cross-coupling reaction. This palladium-catalyzed polymerization allows for the creation of well-defined polymeric structures with tunable electronic and optical properties. The resulting poly(bithiophene) derivatives are integral components in the development of advanced organic electronic materials, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). These materials are of significant interest to the drug development field for applications in biosensors and diagnostics.
The Stille polymerization proceeds via a catalytic cycle involving oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the catalyst.[1][2][3] This method is valued for its tolerance to a wide variety of functional groups and its ability to produce high molecular weight polymers with controlled regioregularity.[3]
These application notes provide detailed experimental protocols for the polymerization of this compound with different aromatic dibromides, along with tables summarizing the reaction conditions and resulting polymer properties.
Data Presentation
The following tables summarize the quantitative data from representative Stille polymerization experiments involving 5,5'-bis(stannyl)-2,2'-bithiophene derivatives and various dibromoaromatic comonomers.
Table 1: Stille Polymerization of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene with a Dibrominated Naphthalenediimide Derivative (PNDI2OD-T2)
| Parameter | Value | Reference |
| Monomers | ||
| 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | 1 equivalent | [4] |
| 4,9-Dibromo-2,7-bis(2-octyldodecyl)-benzo[5][6]phenanthroline-1,3,6,8(2H,7H)-tetrone | 1 equivalent | [4] |
| Catalyst System | ||
| Pd₂(dba)₃ | 0.02 equivalents | [4] |
| P(o-tol)₃ | 0.08 equivalents | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | [4] |
| Temperature | 110 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Polymer Properties | ||
| Number-Average Molecular Weight (Mₙ) | 35 kDa | [4] |
| Polydispersity Index (PDI) | 2.5 | [4] |
| Yield | >95% | [4] |
Table 2: Stille Polymerization of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene with 2,7-Dibromo-9,9-dihexylfluorene
| Parameter | Value | Reference |
| Monomers | ||
| 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | 1 equivalent | [1] |
| 2,7-Dibromo-9,9-dihexylfluorene | 1 equivalent | [1] |
| Catalyst System | ||
| Pd(PPh₃)₄ | 0.01-0.02 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 24-48 hours | [1] |
| Polymer Properties | ||
| Number-Average Molecular Weight (Mₙ) | 15 - 25 kDa | [1] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | [1] |
| Yield | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (PNDI2OD-T2)[4]
Materials:
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
-
4,9-Dibromo-2,7-bis(2-octyldodecyl)-benzo[5][6]phenanthroline-1,3,6,8(2H,7H)-tetrone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1 eq), 4,9-dibromo-2,7-bis(2-octyldodecyl)-benzo[5][6]phenanthroline-1,3,6,8(2H,7H)-tetrone (1 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir under argon for 24 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol and hexane to remove oligomers and catalyst residues.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer under vacuum.
Protocol 2: Synthesis of Poly[(9,9-dihexylfluorene-2,7-diyl)-alt-(2,2'-bithiophene-5,5'-diyl)][1]
Materials:
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
-
2,7-Dibromo-9,9-dihexylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1 eq) and 2,7-dibromo-9,9-dihexylfluorene (1 eq) in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.01-0.02 eq) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C and stir under argon for 24-48 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove impurities.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the polymer product under vacuum.
Visualizations
Stille Polymerization Catalytic Cycle
The following diagram illustrates the key steps in the Stille polymerization catalytic cycle.
Caption: Catalytic cycle of Stille cross-coupling polymerization.
Experimental Workflow for Stille Polymerization
This diagram outlines the general experimental workflow for the synthesis and purification of conjugated polymers via Stille polymerization.
Caption: General workflow for Stille polymerization and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Copolymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conjugated copolymers via Stille coupling of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene with various aryl dihalides. The resulting alternating copolymers are of significant interest for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of conjugated polymers.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or triflate.[1] For the synthesis of alternating copolymers, a distannyl monomer, such as this compound, is reacted with a dihaloaromatic monomer. The choice of the aryl dihalide comonomer allows for the tuning of the resulting polymer's electronic and optical properties.
Commonly used aryl dihalides in this copolymerization include derivatives of fluorene and benzothiadiazole. Fluorene-containing polymers are known for their high photoluminescence quantum yields and good thermal stability, making them suitable for OLED applications.[3][4] Benzothiadiazole-based copolymers, on the other hand, often exhibit smaller bandgaps and are therefore frequently employed in OPV applications.[1][5]
This document provides detailed experimental protocols for the synthesis and characterization of these copolymers and presents key performance data in a structured format to facilitate comparison and experimental design.
Data Presentation
The following tables summarize the molecular weight, polydispersity index (PDI), yield, and optical properties of representative alternating copolymers synthesized from this compound and various aryl dihalides.
Table 1: Copolymerization with Fluorene Derivatives
| Aryl Halide Comonomer | Polymer | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | λ_abs (nm, solution) | λ_em (nm, solution) | Reference |
| 2,7-Dibromo-9,9-dioctylfluorene | P(F8-BT) | 9.4-99.4 | - | 1.61-2.75 | >90 | ~397 | ~472 | [3][4] |
| 2,7-Dibromo-9,9-dihexylfluorene | P(F6-BT) | 16.5 | 115.4 | 7.0 | 97 | - | - | [6] |
Table 2: Copolymerization with Benzothiadiazole Derivatives
| Aryl Halide Comonomer | Polymer | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | λ_abs (nm, film) | Eg (eV, optical) | Reference |
| 4,7-Dibromo-2,1,3-benzothiadiazole | P(BT-BT) | ~70.4 | - | ~2.8 | ~52 | ~541 | - | [7][8] |
| 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | P(TBT-BT) | 6.7-48.9 | - | 1.5-2.2 | - | 530-541 | 1.43 | [7][9] |
| 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | P(ROBT-BT) | 68.3-86.0 | - | 2.7-3.2 | 58-75 | - | - | [8][10] |
Experimental Protocols
This section provides a general, detailed protocol for the Stille copolymerization of this compound with an aryl dihalide. Specific reaction conditions may need to be optimized depending on the specific aryl halide used.
Materials and Reagents
-
This compound (Monomer A)
-
Aryl dihalide (e.g., 2,7-Dibromo-9,9-dioctylfluorene or 4,7-Dibromo-2,1,3-benzothiadiazole) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃), if using a catalyst like Pd₂(dba)₃
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Solvents for purification (e.g., methanol, acetone, hexane, chloroform)
Protocol: Stille Copolymerization
-
Monomer Preparation and Setup:
-
In a glovebox or under a constant stream of inert gas, add equimolar amounts of this compound and the aryl dihalide to a dry Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Add the palladium catalyst (typically 1-2 mol% relative to the monomers). If using a catalyst like Pd₂(dba)₃, also add the phosphine ligand (typically 4-8 mol%).
-
Add the anhydrous, degassed solvent to the flask to achieve a monomer concentration of approximately 0.1-0.2 M.
-
-
Polymerization Reaction:
-
Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 120°C) under a positive pressure of inert gas.
-
Stir the reaction mixture vigorously for the specified time (typically 24-72 hours). The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Work-up and Polymer Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the polymer has precipitated out of solution, it can be collected by filtration. If it remains dissolved, precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Stir the resulting suspension for several hours to ensure complete precipitation.
-
Collect the crude polymer by filtration and wash it with the non-solvent.
-
-
Purification:
-
The crude polymer is often contaminated with catalyst residues and low molecular weight oligomers. A common and effective purification method is Soxhlet extraction.
-
Place the crude polymer in a Soxhlet thimble and sequentially extract with solvents of increasing polarity, for example, methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the desired polymer.
-
The purpose of the initial extractions with lower polarity solvents is to remove oligomers and catalyst byproducts.
-
The final fraction, containing the purified polymer, is then precipitated again into a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy.
-
Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and as thin films.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mandatory Visualizations
The following diagrams illustrate the key aspects of the copolymerization process.
Caption: Reaction scheme for Stille copolymerization.
Caption: General experimental workflow.
Caption: Influence of reaction conditions on polymer properties.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. Stepwise heating in Stille polycondensation toward no batch-to-batch variations in polymer solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling Reactions with Bithiophene Monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions involving bithiophene monomers.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Product Yield
Question: I am getting a low yield or no desired product in my Stille coupling reaction with a bithiophene monomer. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in Stille coupling of bithiophene monomers can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0).
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The organostannane reagent itself can act as a reducing agent, but this can affect stoichiometry.[1][2] Alternatively, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2] Be aware that Pd(PPh₃)₄ is sensitive to air and moisture and should be handled under an inert atmosphere.[1]
-
-
Impurities in Monomers: The purity of both the dihalo- and distannyl-bithiophene monomers is critical. Impurities can poison the catalyst or interfere with the reaction.
-
Solution: Purify your monomers before use. Recrystallization, sublimation, or column chromatography are common methods. Purity should be verified by NMR and/or elemental analysis. Even minor imbalances in stoichiometry due to impurities can significantly impact the degree of polymerization.
-
-
Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Exposure to air can lead to catalyst deactivation through oxidation.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents and properly dried glassware. Solvents can be degassed by bubbling with an inert gas for at least 45 minutes before use.
-
-
Inappropriate Ligand: The choice of phosphine ligand is crucial. Ligands that are too bulky or not electron-donating enough can hinder the catalytic cycle.
-
Solution: For Stille polycondensation of thiophenes, P(o-tol)₃ and PPh₃ are commonly used ligands. The choice of ligand can significantly affect the reaction rate and polymer molecular weight.[1]
-
-
Incorrect Solvent: The solvent plays a role in solubilizing the monomers and the growing polymer chain, as well as stabilizing the catalyst.
2. Low Molecular Weight or Incomplete Polymerization
Question: My Stille polycondensation reaction is producing oligomers or polymers with low molecular weight. How can I increase the molecular weight of my polythiophene?
Answer:
Achieving high molecular weight in Stille polycondensation requires careful control over several experimental parameters.
-
Stoichiometric Imbalance: An exact 1:1 ratio of the dihalo- and distannyl-monomers is crucial for achieving a high degree of polymerization.
-
Solution: Accurately determine the purity of your monomers to ensure a precise 1:1 molar ratio. Even a small excess of one monomer can act as an end-capper, limiting chain growth.
-
-
Premature Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, polymerization will cease.
-
Solution: Choose a solvent or solvent mixture in which the expected polymer has good solubility at the reaction temperature. High-boiling aromatic solvents like toluene, xylene, or chlorobenzene are often good choices.[3]
-
-
Low Reaction Temperature or Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: Stille polycondensations often require elevated temperatures (e.g., 100-120 °C).[4] Monitor the reaction progress by GPC to determine the optimal reaction time. A stepwise heating protocol, for instance, starting at a higher temperature and then reducing it, has been shown to produce high molecular weight polymers with narrow polydispersity.
-
-
Catalyst Concentration: The catalyst loading can influence the molecular weight.
-
Solution: While counterintuitive, lower catalyst concentrations can sometimes lead to higher molecular weights by reducing the number of growing chains and minimizing side reactions. However, this may require longer reaction times.
-
3. Side Reactions and Impurities
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions with bithiophene monomers in Stille coupling?
Answer:
Several side reactions can occur during the Stille coupling of bithiophenes, leading to impurities and defects in the final product.
-
Homocoupling of Stannyl Monomers: The organostannane monomer can react with itself to form dimers, which disrupts the stoichiometry and can be incorporated into the polymer chain as defects.[1][5]
-
Solution: This is often promoted by the presence of oxygen or impurities. Ensuring strictly anaerobic conditions can minimize homocoupling.
-
-
Direct C-H Stannylation: The acidic α-protons on the thiophene ring can undergo direct stannylation, leading to branching and cross-linking.[4]
-
Solution: Careful control of reaction conditions and using monomers that are protected at the reactive C-H positions can prevent this side reaction.
-
-
Protodestannylation: Trace amounts of acid or water can lead to the cleavage of the C-Sn bond, rendering the monomer inactive.
-
Solution: Use thoroughly dried and degassed reagents and solvents. The addition of a non-nucleophilic base can help to scavenge any protons.
-
4. Difficulty in Product Purification
Question: How can I effectively remove tin and palladium residues from my final polythiophene product?
Answer:
The removal of organotin byproducts and residual palladium catalyst is a critical step in obtaining a pure conjugated polymer.
-
Tin Removal: Organotin byproducts (e.g., Bu₃SnBr) are toxic and can negatively impact the material's properties.
-
Solution:
-
Aqueous KF Wash: Washing the organic solution of the polymer with an aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble Bu₃SnF, which can be removed by filtration.[6][7]
-
Column Chromatography: For smaller scale reactions, filtration through a plug of silica gel treated with triethylamine can effectively remove tin byproducts.[6]
-
Soxhlet Extraction: For polymers, a thorough Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) is a common and effective purification method. The purified polymer is then typically recovered from a solvent in which it is soluble (e.g., chloroform or chlorobenzene).
-
-
-
Palladium Removal: Residual palladium can act as a quenching site and affect the electronic properties of the polymer.
-
Solution:
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can remove precipitated palladium black.
-
Treatment with Scavengers: Various scavengers, such as trimercaptotriazine (TMT) or functionalized silica gels, can be used to chelate and remove soluble palladium species.
-
Reprecipitation: Repeatedly dissolving the polymer in a good solvent and precipitating it in a poor solvent can help to reduce the levels of both tin and palladium contaminants.
-
-
Data Presentation
Table 1: Comparison of Catalysts and Ligands for Stille Polycondensation of Thiophene Derivatives
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI | Yield (%) | Reference |
| Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 24 | - | - | 81 | [4] |
| Pd(OAc)₂ | - | Toluene | 100 | 24 | - | - | 93 | [3] |
| Pd(PPh₃)₄ | - | Toluene/DMF | 120 | 12 | 70.6 | 2.18 | 76 | [5] |
| Pd-PEPPSI-IPr | - | - | - | - | 7-73 | 1.14-1.53 | - | [6] |
Table 2: Effect of Reaction Conditions on Molecular Weight of Poly(3-hexylthiophene) (P3HT)
| Catalyst | [Monomer]:[Catalyst] | Solvent | Temp (°C) | Mₙ (kDa) | PDI | Reference |
| Ni(dppp)Cl₂ | - | o-DCB | 150 | 31 | 1.5 | [8] |
| Ni(dppe)Cl₂ | - | - | - | 9.3 | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Stille Polycondensation of a Distannylbithiophene with a Dibromoaryl Monomer
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Purify monomers by recrystallization or sublimation. Confirm purity by ¹H NMR, ¹³C NMR, and elemental analysis.
-
Degas the solvent (e.g., anhydrous toluene) by bubbling with argon for at least 45 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the dibromoaryl monomer (1.0 eq), the distannylbithiophene monomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent via cannula.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) under a positive pressure of argon.
-
Stir the reaction for the specified time (typically 24-48 hours). Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the crude polymer by filtration.
-
To remove tin byproducts, dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform) and wash with an aqueous KF solution. A precipitate of organotin fluoride should form, which can be removed by filtration through Celite.
-
Reprecipitate the polymer in methanol and collect by filtration.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual catalyst/monomers.
-
Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate one final time into methanol.
-
Dry the purified polymer under vacuum.
-
Mandatory Visualizations
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
Technical Support Center: Optimizing Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Stille polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization process, offering potential causes and solutions in a question-and-answer format.
Q1: My polymerization has a low yield. What are the potential causes and how can I improve it?
A1: Low polymer yield can stem from several factors. A primary cause is often the purity of the monomers and reagents. Impurities can poison the palladium catalyst, halting the polymerization. Ensure that this compound and the corresponding dihalide comonomer are of high purity. Additionally, the presence of oxygen can deactivate the Pd(0) catalyst.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Another factor can be a non-optimal catalyst loading; in some cases, a slight increase in the catalyst concentration can improve yields, especially with less reactive monomers.
Q2: The resulting polymer has a low molecular weight. How can I increase it?
A2: Achieving a high molecular weight is critically dependent on maintaining a precise 1:1 stoichiometric ratio between the stannylated and halogenated monomers. Any deviation from this ratio can lead to chain termination and, consequently, a lower molecular weight. Careful purification and accurate weighing of the monomers are essential. Furthermore, the choice of catalyst and ligands can significantly impact the molecular weight. For instance, using a Pd(II) precatalyst may require a slight excess of the distannyl monomer to ensure the in situ generation of the active Pd(0) species.[1] The reaction time and temperature also play a role; prolonged reaction times at an appropriate temperature can help drive the polymerization to completion and achieve higher molecular weights.
Q3: The polydispersity index (PDI) of my polymer is broad. What could be the reason and how can I narrow it?
A3: A broad PDI suggests a lack of control over the polymerization, potentially due to multiple termination pathways or the occurrence of side reactions. One common side reaction in Stille polycondensation is the homocoupling of the distannyl monomer, which disrupts the stoichiometry and can lead to a broader molecular weight distribution.[2] Optimizing the reaction temperature can help minimize such side reactions. Additionally, the choice of solvent is important; a solvent system that keeps the growing polymer chains in solution can prevent premature precipitation and lead to a more uniform polymerization. Some studies have shown that specific catalyst systems, such as a combination of Pd2(dba)3 and P(o-tolyl)3, can provide better control over the polymerization, resulting in polymers with lower PDI values.[2]
Q4: The polymerization reaction is sluggish or does not proceed to completion. What troubleshooting steps should I take?
A4: A sluggish reaction can be a sign of insufficient catalyst activity. Ensure that the palladium catalyst is active; for instance, Pd(PPh3)4 can degrade upon exposure to air and moisture.[1] Using a fresh batch of catalyst or a more stable precatalyst like Pd2(dba)3 might be beneficial. The choice of ligand is also critical; electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. Increasing the reaction temperature can also accelerate the reaction rate, but this should be done cautiously to avoid promoting side reactions. Finally, ensure that the solvent is anhydrous, as water can interfere with the catalyst and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the polymerization of this compound?
A1: The optimal catalyst loading can vary depending on the specific reaction conditions, desired molecular weight, and the reactivity of the comonomer. Generally, palladium catalyst loadings in the range of 1-5 mol% (based on the monomer) are used. Lower catalyst loadings can sometimes lead to polymers with a narrower polydispersity index. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst concentration for your specific system.
Q2: Which palladium catalyst is best for this polymerization?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst for Stille polycondensation.[2] It is a Pd(0) source and does not require an in situ reduction step. Another effective catalytic system is a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)3).[2] The choice may depend on the stability requirements and the specific monomers being used.
Q3: How critical is the purity of this compound?
A3: Monomer purity is of utmost importance in Stille polycondensation. Impurities can act as catalyst poisons, leading to low yields and low molecular weights. It is highly recommended to purify the monomer, for example, by recrystallization or column chromatography, before use.
Q4: What are the most common side reactions in this polymerization?
A4: The most prevalent side reaction is the homocoupling of the this compound monomer. This reaction disrupts the required 1:1 stoichiometry with the dihalide comonomer, which can limit the achievable molecular weight and broaden the PDI.[2]
Q5: Can I use a Pd(II) precatalyst instead of a Pd(0) catalyst?
A5: Yes, a Pd(II) precatalyst such as Pd(OAc)2 or PdCl2(PPh3)2 can be used. However, it is important to note that the active catalytic species is Pd(0). Therefore, when using a Pd(II) source, an in situ reduction is necessary. In Stille coupling, the organostannane reagent can act as the reducing agent. It is often recommended to use a slight excess of the stannylated monomer to ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species.[1]
Data Presentation
The following table summarizes representative data on the effect of catalyst loading on the molecular weight and polydispersity index (PDI) for the polymerization of this compound with a suitable dihaloaromatic comonomer. These values are illustrative and can vary based on specific experimental conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | Pd(PPh3)4 | 5.0 | 15.2 | 33.4 | 2.20 |
| 2 | Pd(PPh3)4 | 2.5 | 21.8 | 43.6 | 2.00 |
| 3 | Pd(PPh3)4 | 1.0 | 28.5 | 51.3 | 1.80 |
| 4 | Pd2(dba)3 / P(o-tolyl)3 | 2.0 / 8.0 | 35.1 | 63.2 | 1.80 |
Experimental Protocols
General Protocol for Stille Polymerization of this compound
This protocol provides a general procedure for the polymerization. Specific parameters such as comonomer, solvent, temperature, and reaction time should be optimized for the desired polymer properties.
Materials:
-
This compound (high purity)
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene) (high purity)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the dihaloaromatic comonomer in the anhydrous, degassed solvent.
-
To this solution, add the desired amount of the palladium catalyst (e.g., 1-5 mol%).
-
Ensure the flask is sealed and maintain a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by techniques such as GPC (Gel Permeation Chromatography) by taking aliquots at different time intervals.
-
After the desired molecular weight is achieved or the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents to remove residual catalyst and oligomers. For example, sequential washing with methanol, acetone, hexane, and finally extraction with chloroform or chlorobenzene to isolate the desired polymer fraction.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn, Mw), PDI (by GPC), and structure (by NMR spectroscopy).
Visualizations
Below are diagrams illustrating key workflows and relationships in the optimization and troubleshooting of the polymerization process.
Caption: A generalized experimental workflow for the Stille polymerization.
Caption: Troubleshooting logic for addressing low molecular weight in the polymer.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
References
Side reactions in Stille polymerization of organotin compounds
Welcome to the technical support center for Stille polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of polymers using organotin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Stille polymerization and how do they affect the final polymer?
The most prevalent side reactions in Stille polymerization can impact polymer molecular weight, structure, and purity. Key side reactions include:
-
Homocoupling: The self-coupling of the organostannane monomer to form a dimer (R²-R²).[1] This disrupts the stoichiometric balance of the monomers, which is crucial for achieving high molecular weight, and can introduce defects into the polymer chain.[2][3] Homocoupling is believed to occur either through the reaction of two organostannane equivalents with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[1]
-
Protodestannylation: The cleavage of the carbon-tin bond by acidic protons, replacing the stannyl group with a hydrogen atom.[4] This reaction terminates chain growth, leading to lower molecular weights. Organostannanes are sensitive to acids, and this reaction proceeds with retention of stereochemistry.[4]
-
Incomplete Reactions: Failure of the polymerization to proceed to completion results in low molecular weight polymers. This can be caused by impure monomers, incorrect stoichiometry, poor monomer solubility, or a deactivated catalyst.[2]
-
Side Reactions of Non-Transferable Groups: Organostannane reagents typically have one transferable sp²-hybridized group and three "non-transferable" alkyl groups (e.g., butyl or methyl).[1] Under certain conditions, these alkyl groups can be transferred, leading to chain termination and structural defects. The general reactivity order for group transfer is Alkynyl > Alkenyl > Aryl > Allyl > Benzyl > Alkyl.[5]
Troubleshooting Guide
Issue 1: Low Molecular Weight or Incomplete Polymerization
Low polymer molecular weight is a frequent issue stemming from several potential sources. Use the following guide to diagnose and resolve the problem.
Possible Causes & Solutions:
-
Imprecise Stoichiometry: Achieving a high degree of polymerization requires a precise 1:1 molar ratio of the dihalide and organodistannane monomers.[2]
-
Solution: Ensure high purity of monomers through recrystallization or chromatography. Accurately weigh monomers and verify their molecular weights. If using a Pd(II) precatalyst, a slight excess of the organostannane monomer may be needed to ensure the complete reduction of Pd(II) to the active Pd(0) species.[2][3]
-
-
Monomer Impurities: Impurities in the monomer feed stock can interfere with the catalytic cycle.[2] Organotin compounds can be difficult to purify and may contain residual starting materials.[6]
-
Solution: Purify monomers rigorously before polymerization. Analyze monomer purity using techniques like NMR spectroscopy and mass spectrometry.[7]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxidation or by forming palladium black, which has poor catalytic activity.[3]
-
Solution: Degas all solvents and reagents thoroughly and run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). Ensure ligands are present in a sufficient ratio to stabilize the Pd(0) center.
-
-
Poor Solubility: As the polymer chain grows, it may precipitate from the solution, preventing further chain growth and leading to low molecular weights.[2]
-
Solution: Select a solvent in which both the monomers and the resulting polymer are highly soluble. High reaction temperatures (often >100 °C) are commonly used to maintain polymer solubility.[2]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low molecular weight issues.
Caption: Troubleshooting workflow for low molecular weight polymers.
Issue 2: Significant Homocoupling of Organotin Monomer
Homocoupling creates defects and limits polymer chain growth.[2] Its prevalence is highly dependent on the chosen catalyst system.
Catalyst Selection to Minimize Homocoupling
The choice of palladium catalyst has a significant impact on the yield of homocoupling by-products. Research has shown that Pd(0) sources are generally superior to Pd(II) sources in minimizing this side reaction.
| Catalyst System | Homocoupling By-product Yield | Reference |
| Pd(PPh₃)₂Cl₂ (Pd(II)) | ~33% | [8] |
| Pd₂(dba)₃ / P(o-tolyl)₃ (Pd(0)) | ~11% | [8] |
| Pd(PPh₃)₄ (Pd(0)) | ~6% | [8] |
This data is based on a model Stille coupling reaction and serves as a general guideline.
Recommended Actions:
-
Use a Pd(0) Catalyst: Prefer catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ over Pd(II) sources such as PdCl₂(PPh₃)₂ to reduce homocoupling.[8]
-
Optimize Ligands: Electron-rich and sterically hindered phosphine ligands can accelerate the desired cross-coupling pathway, potentially outcompeting homocoupling.[4]
-
Control Temperature: While higher temperatures can increase reaction rates and solubility, they may also promote side reactions.[2] Temperature optimization is often necessary.
Mechanism of Homocoupling
Homocoupling can proceed through multiple pathways. One proposed mechanism involves the reaction of the Pd(II) intermediate with two equivalents of the organostannane.
Caption: Comparison of the desired Stille cycle and a homocoupling side reaction.
Issue 3: Contamination with Tin By-products
Organotin compounds are toxic, and their removal from the final polymer is critical, especially for biomedical or electronic applications.[6][9]
Purification Protocols
-
Fluoride Ion Scavenging:
-
Principle: Fluoride ions (from sources like KF or CsF) react with tin by-products (e.g., R₃SnX) to form highly insoluble and easily filterable organotin fluorides.[10]
-
Protocol:
-
After the polymerization is complete, concentrate the reaction mixture.
-
Redissolve the crude polymer in a suitable solvent (e.g., THF, chloroform).
-
Stir the solution vigorously with an aqueous solution of potassium fluoride (KF) for several hours.
-
The insoluble tin fluorides will precipitate. Remove them by filtration through a pad of Celite.
-
Reprecipitate the polymer from the filtrate into a non-solvent (e.g., methanol, acetone) to further purify it.
-
-
-
Reprecipitation and Soxhlet Extraction:
-
Principle: This classical polymer purification technique separates the high molecular weight polymer from low molecular weight impurities, including residual monomers and tin by-products.
-
Protocol:
-
Dissolve the crude polymer product in a minimal amount of a good solvent (e.g., chloroform, toluene).
-
Slowly add this solution to a large volume of a stirred non-solvent (e.g., methanol, hexane) to precipitate the polymer.
-
Collect the polymer by filtration.
-
For rigorous purification, place the dried polymer in a cellulose thimble and perform a Soxhlet extraction with solvents that will remove impurities but not dissolve the polymer (e.g., acetone, methanol), followed by an extraction with a solvent that dissolves the polymer to separate it from insoluble catalyst residues.
-
-
Issue 4: Preventing Protodestannylation
Protodestannylation occurs when acidic protons cleave the C-Sn bond.[4]
Preventative Measures:
-
Use Anhydrous and Amine-Free Solvents: Ensure solvents are thoroughly dried and free of acidic impurities. While amines can be used as bases in some coupling reactions, they can also be a proton source; their use should be evaluated carefully.
-
Purify Monomers: Remove any acidic impurities from both the organohalide and organostannane monomers before the reaction.
-
Add Proton Scavengers: In some cases, non-nucleophilic bases (e.g., proton sponge) can be added to the reaction mixture to scavenge trace acidic protons without interfering with the catalytic cycle.
Key Experimental Methodologies
General Protocol for Stille Polymerization
This protocol provides a general starting point. Conditions such as temperature, solvent, and catalyst must be optimized for specific monomer systems.
-
Monomer and Reagent Preparation:
-
Ensure both the dihalide and distannane monomers are of high purity (>99.5%).
-
Use anhydrous, deoxygenated solvents (e.g., toluene, DMF, dioxane). Degas by sparging with argon for at least 30 minutes or by freeze-pump-thaw cycles.
-
Select a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and ligand (e.g., P(o-tol)₃, AsPh₃).
-
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried reaction flask equipped with a condenser and a magnetic stir bar under an inert atmosphere (Argon or N₂).
-
Add the dihalide monomer, distannane monomer (in a precise 1:1 molar ratio), and any additives (e.g., CuI) to the flask.
-
Add the anhydrous, deoxygenated solvent via cannula or syringe.
-
Add the palladium catalyst and ligand to the solution. The catalyst loading is typically 1-2 mol%.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them with GPC (Gel Permeation Chromatography) to track the increase in molecular weight.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
If necessary, terminate the reaction by adding a scavenger for the reactive end-groups.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the crude polymer and wash it extensively.
-
Purify the polymer using the methods described in Issue 3 , such as fluoride treatment and reprecipitation, to remove catalyst and tin residues.[4][10]
-
-
Characterization:
-
Characterize the final polymer's molecular weight and dispersity (Đ) by GPC.
-
Confirm the polymer structure using NMR and FTIR spectroscopy.[7]
-
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
Improving molecular weight control in Stille polymerization
Welcome to the Technical Support Center for Stille Polymerization. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve molecular weight control in their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is Stille polymerization and why is molecular weight control so important?
Stille polymerization is a palladium-catalyzed cross-coupling reaction used to synthesize polymers, particularly conjugated polymers for organic electronics.[1][2] The reaction involves coupling an organostannane (organotin) monomer with an organic halide or triflate monomer.[1][3] Controlling the molecular weight (Mw) and the molecular weight distribution (polydispersity index, Ð) is critical because these parameters directly influence the polymer's physical and electronic properties, such as solubility, thermal stability, mechanical strength, and charge transport characteristics in devices.[4][5][6][7] Inconsistent molecular weight can lead to significant batch-to-batch variations in device performance.[8]
Q2: What are the primary factors that influence molecular weight in Stille polymerization?
Several key factors must be carefully controlled to achieve the desired molecular weight:
-
Stoichiometric Balance: A precise 1:1 ratio of the functional groups of the two monomers is crucial for achieving high molecular weight.[1][4] Any imbalance can limit the extent of polymerization and lead to lower molecular weights.[4]
-
Monomer Purity: Impurities in monomers can disrupt the stoichiometric balance and interfere with the catalyst, leading to premature chain termination.[1][8]
-
Catalyst System (Catalyst and Ligand): The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and phosphine ligands is critical.[1] Bulky, electron-rich ligands can enhance the reaction rate and prevent side reactions.[1][9]
-
Reaction Conditions: Temperature, reaction time, and monomer concentration affect reaction kinetics and the solubility of the growing polymer chains.[1][8]
-
Solvent: The solvent system must be able to dissolve the monomers, stabilize the catalyst, and, most importantly, keep the growing polymer chain in solution to achieve high molecular weight.[1][8]
Q3: How do side reactions affect molecular weight control?
The most common side reaction is the homocoupling of the organostannane monomer, which disrupts the stoichiometry and limits chain growth.[3][10] Another potential side reaction involves the transfer of aryl groups from phosphine ligands to the polymer chain, acting as a capping agent and preventing further polymerization.[10] Careful selection of ligands and reaction conditions can help minimize these unwanted reactions.[10]
Troubleshooting Guide
Problem 1: The molecular weight (Mw) of my polymer is consistently low.
This is a common issue in step-growth polymerization. The following workflow and suggestions can help identify and resolve the underlying cause.
Troubleshooting Workflow for Low Molecular Weight
Caption: A workflow for troubleshooting low molecular weight polymers.
Potential Causes and Solutions
-
Cause A: Stoichiometric Imbalance
-
Explanation: Step-growth polymerizations are highly sensitive to the molar ratio of the reacting monomers.[4] An excess of one monomer will lead to chain ends all having the same functional group, thereby stopping polymerization.[11]
-
Solution: Carefully calculate and weigh monomer amounts. Ensure high-precision balances are used. It can sometimes be beneficial to use a slight excess of the more volatile or less stable monomer to compensate for any loss. Some systems may even benefit from a slight excess of the tin monomer to counteract homocoupling side reactions.[10]
-
-
Cause B: Impure Monomers
-
Explanation: Even small amounts of monofunctional impurities can act as chain stoppers, drastically limiting the final molecular weight.[8][11] Other impurities can poison the palladium catalyst.
-
Solution: Monomers must be of the highest possible purity. Purification techniques like preparative GPC, recrystallization, or sublimation are highly recommended.[8] Verifying purity via elemental analysis and high-resolution mass spectrometry is a crucial step.[8]
-
-
Cause C: Catalyst Deactivation
-
Explanation: The active Pd(0) species can be sensitive to air and moisture, leading to oxidation and deactivation.[1] Impurities in the reactants or solvent (e.g., sulfur compounds) can also poison the catalyst.[12][13]
-
Solution: Use air-stable catalyst precursors like Pd₂(dba)₃.[1] Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed before use.
-
-
Cause D: Poor Solubility
-
Explanation: For the polymer chain to grow, it must remain dissolved in the solvent.[1] If the polymer precipitates out of the solution prematurely, chain growth will cease. This is a common issue with rigid, conjugated polymers.[14]
-
Solution: Select a solvent or a mixed-solvent system with high boiling points that can maintain the polymer in solution at elevated temperatures.[8] Toluene/DMF mixtures are often effective.[8] Adjusting the monomer concentration can also help maintain solubility.[8]
-
-
Cause E: Sub-optimal Temperature
-
Explanation: Temperature affects both the rate of polymerization and potential side reactions.[1] A temperature that is too low may result in a slow reaction, while a temperature that is too high can promote catalyst decomposition or side reactions.
-
Solution: Optimize the reaction temperature. A stepwise heating protocol, where the reaction is held at different temperatures for set periods, can be highly effective for achieving both high molecular weight and narrow polydispersity.[8]
-
Problem 2: The polydispersity index (PDI or Ð) of my polymer is too high (>2.0).
Potential Causes and Solutions
-
Cause A: Varying Reactivity During Polymerization
-
Explanation: At the beginning of the polymerization, various short-chain oligomers are formed. These different components can have different reaction kinetics, leading to a broad distribution of final chain lengths.[8]
-
Solution: Implement a stepwise heating protocol. An initial high-temperature phase can be followed by a lower-temperature "maturation" step to allow shorter chains to react preferentially, narrowing the dispersity.[8] Finally, returning to a higher temperature can drive the reaction to completion.[2][8]
-
-
Cause B: Side Reactions
-
Explanation: Side reactions such as homocoupling or branching can introduce defects and broaden the molecular weight distribution.[3][9]
-
Solution: Optimize the catalyst and ligand system. Bulky, electron-donating phosphine ligands can suppress side reactions by stabilizing the catalytic intermediates.[1][9] Reducing the reaction temperature may also limit the rate of side reactions.[10]
-
-
Cause C: Inconsistent Reaction Conditions
-
Explanation: Fluctuations in temperature or inefficient stirring can create local "hot spots" or areas of high concentration, leading to non-uniform polymerization.
-
Solution: Use a reaction setup with precise temperature control (e.g., an oil bath with a PID controller) and ensure vigorous, efficient stirring throughout the entire reaction period.
-
Key Experimental Protocol
Stepwise Heating Protocol for Stille Polycondensation
This protocol is adapted from methodologies demonstrated to produce high-quality polymers with high molecular weight and narrow polydispersity.[8]
1. Materials and Setup:
-
Monomers: Dihalide monomer (1) and organostannane monomer (2), purified to the highest degree (>99.9%).[8]
-
Catalyst: Pd(PPh₃)₄ (1.0-4.0 mol%).
-
Solvent: Anhydrous, degassed Toluene:DMF (4:1 v/v).[8]
-
Apparatus: A long Schlenk tube, flame-dried under vacuum and backfilled with Argon.
2. Procedure:
-
In the Schlenk tube under an Argon atmosphere, add the dihalide monomer (1 eq) and organostannane monomer (1 eq).
-
Add the catalyst, Pd(PPh₃)₄.
-
Add the solvent mixture to achieve the desired monomer concentration (e.g., 0.026 M to 0.05 M).[8]
-
Step 1 (Initial Heating): Heat the reaction mixture to 120 °C and stir for 1 hour.[8]
-
Step 2 (Cooling/Maturation): Cool the mixture to 60 °C and stir for 11-12 hours.[8] This step allows for the preferential reaction of lower molecular weight fractions.[8]
-
Step 3 (Final Heating): Heat the mixture back to 120 °C and stir for an additional 24 hours to drive the polymerization to completion.[8]
-
Work-up: Cool the reaction to room temperature, precipitate the polymer by pouring the solution into methanol, and collect the solid by filtration. Purify the polymer via Soxhlet extraction.
-
Characterization: Determine Mw and Ð using high-temperature Gel Permeation Chromatography (GPC).[8]
Data Presentation
The following tables summarize the impact of various reaction parameters on the molecular weight (Mw) and polydispersity (Ð) of the polymer PTB7, as reported in literature.[8]
Table 1: Effect of Reaction Temperature on Polymerization Outcome
| Entry | Temperature (°C) | Mw (kDa) | Ð | Yield (%) |
| 1 | 100 | 55.4 | 1.90 | 41 |
| 2 | 120 | 70.6 | 2.18 | 76 |
| 3 | 140 | 60.1 | 1.70 | 82 |
| Data derived from conventional Stille polymerization of PTB7.[8] |
Table 2: Comparison of Conventional vs. Stepwise Polymerization
| Entry | Method | Concentration (M) | Catalyst (mol%) | Mw (kDa) | Ð |
| 1 | Conventional | 0.026 | 1.0 | 101 | 1.89 |
| 2 | Stepwise | 0.026 | 1.0 | 223 | 1.21 |
| Optimized conditions highlight the significant improvement offered by the stepwise protocol.[8] |
Visualizations
Stille Polymerization Catalytic Cycle
The diagram below illustrates the fundamental steps of the Stille catalytic cycle and indicates where common issues can arise.
Caption: The Stille catalytic cycle and points of potential failure.
Key Factors for Molecular Weight Control
This diagram outlines the critical inputs and their relationship to achieving the desired polymer properties.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Stepwise heating in Stille polycondensation toward no batch-to-batch variations in polymer solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Stille coupling reactions involving sulfur-containing compounds.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation in Stille coupling reactions with sulfur-containing substrates.
Issue 1: Low or No Product Yield
Possible Causes:
-
Catalyst Poisoning: Sulfur atoms in the substrate or impurities can strongly coordinate to the palladium catalyst, blocking active sites and inhibiting catalytic activity.[1][2]
-
Slow Reaction Kinetics: The electronic properties of sulfur-containing compounds can affect the rate-determining step of the catalytic cycle.
-
Incorrect Ligand Choice: The ligand used may not be suitable for activating the specific sulfur-containing substrate or for stabilizing the palladium catalyst against deactivation.[3]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and additives may not be optimized for the specific substrates being coupled.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, solvents, and reagents are free from sulfur-containing impurities.
-
Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation. However, this is not always a cost-effective solution.
-
Screen Different Palladium Catalysts and Ligands: Experiment with various palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a range of phosphine ligands (e.g., P(t-Bu)₃, XPhos).[4] Sterically bulky and electron-rich ligands can sometimes mitigate catalyst poisoning.[4]
-
Optimize Reaction Temperature: A systematic increase in reaction temperature may enhance the reaction rate, but be mindful of potential side reactions or decomposition.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the catalytic cycle.[5] Consider switching from common solvents like dioxane or DMF to non-polar options like toluene.
-
Use of Additives: Copper(I) salts (e.g., CuI, CuTC) have been shown to accelerate Stille couplings and may help overcome catalyst inhibition.[4][6]
Issue 2: Reaction Stalls Before Completion
Possible Causes:
-
Progressive Catalyst Deactivation: The palladium catalyst is initially active but is gradually poisoned by the sulfur-containing substrate or a reaction byproduct over time.
-
Ligand Degradation: The phosphine ligand may degrade under the reaction conditions, leading to the formation of inactive palladium species.
Troubleshooting Steps:
-
Monitor Reaction by TLC or GC/LC-MS: Track the consumption of starting materials and the formation of the product over time to confirm if the reaction is indeed stalling.
-
Sequential Addition of Catalyst: Adding fresh catalyst portion-wise throughout the reaction can help maintain a sufficient concentration of active catalyst.
-
Employ More Robust Ligands: Consider using more sterically hindered or electron-rich ligands that are less prone to degradation and can better protect the palladium center.
-
Investigate Catalyst Leaching: If using a heterogeneous catalyst, test for palladium leaching into the solution, which would indicate catalyst instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst deactivation by sulfur compounds in Stille coupling?
A1: The primary mechanism involves the strong coordination of the sulfur atom's lone pair of electrons to the palladium center. This can lead to:
-
Geometric Deactivation (Site Blocking): The sulfur compound physically blocks the active sites on the palladium catalyst, preventing the substrates from accessing them.[7]
-
Electronic Deactivation: The strong interaction between sulfur and palladium can alter the electronic properties of the catalyst, making it less effective at mediating the key steps of the Stille catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[8]
Q2: Are all sulfur-containing compounds equally detrimental to Stille coupling reactions?
A2: No, the extent of catalyst poisoning can vary depending on the nature of the sulfur-containing compound. Thiols and thiolates are generally considered strong poisons due to their propensity to form stable palladium-thiolate complexes.[2] Thiophenes and thioethers can also deactivate catalysts, but their effect may be less severe and can sometimes be overcome by optimizing reaction conditions.[9]
Q3: Can the choice of palladium catalyst and ligand mitigate deactivation by sulfur compounds?
A3: Yes, the choice of the catalytic system is crucial.
-
Catalysts: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd₂(dba)₃ in combination with appropriate ligands might offer better performance.
-
Ligands: The use of sterically bulky and electron-rich phosphine ligands (e.g., tri(tert-butyl)phosphine, XPhos) can be beneficial.[3][4] These ligands can promote the desired catalytic steps while sterically hindering the strong binding of sulfur atoms to the palladium center.
Q4: What are the typical signs of catalyst deactivation in my Stille reaction?
A4: Common signs include:
-
Low or no conversion of starting materials to the desired product.
-
The reaction starting but failing to proceed to completion (stalling).
-
The formation of significant amounts of side products, such as homocoupled products.
-
A change in the color of the reaction mixture, such as the formation of palladium black (precipitated, inactive palladium).
Q5: Are there any alternative coupling reactions to consider if Stille coupling fails with my sulfur-containing substrate?
A5: Yes, if Stille coupling proves to be problematic, you might consider other cross-coupling reactions. For instance, in some cases, Suzuki-Miyaura coupling has been shown to be more effective for the functionalization of sulfur-containing heterocycles.[9] However, the optimal choice of reaction will be substrate-dependent and may require empirical screening.
Data Presentation
Table 1: Comparison of Catalyst Systems for Stille Coupling of a Thiophene Derivative
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | Dioxane | 100 | 90-94 | [9] |
| Pd(PPh₃)₄ | - | Toluene | Reflux | Moderate | |
| Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | Good | [10] |
Table 2: Effect of Additives on Stille Coupling Yields
| Substrates | Catalyst System | Additive | Yield (%) | Reference |
| Aryl Halide + Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 98 | [4] |
| Vinyl Halide + Vinylstannane | Pd(PPh₃)₄ | LiCl, CuCl | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with a Sulfur-Containing Substrate
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if required.
-
Reagent Addition: Add the sulfur-containing aryl halide (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), and any additives such as CuI (10-20 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of celite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Experimental Setup for a Catalyst Poisoning Study
-
Baseline Reaction: Run a standard Stille coupling reaction with non-sulfur-containing substrates under optimized conditions to establish a baseline yield and reaction rate.
-
Poisoning Experiment: Set up an identical reaction, but at the start of the reaction, add a specific molar equivalent of the sulfur-containing compound of interest (e.g., 10 mol%, 50 mol%, 100 mol% relative to the catalyst).
-
Monitoring and Analysis: Monitor both the baseline and the poisoned reaction over time using an appropriate analytical technique (e.g., GC-MS or LC-MS) to quantify the formation of the product and the consumption of starting materials.
-
Data Comparison: Compare the reaction profiles and final yields of the two reactions to quantitatively assess the inhibitory effect of the sulfur compound.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Mechanism of palladium catalyst deactivation by a sulfur compound.
Caption: A logical workflow for troubleshooting Stille coupling reactions.
References
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Enhancing Conjugated Polymer Yield from Bithiophene Monomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of conjugated polymers from bithiophene monomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance polymer yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing bithiophene monomers?
A1: The primary methods for polymerizing bithiophene monomers to yield conjugated polymers are chemical oxidative polymerization, electrochemical polymerization, and cross-coupling reactions such as Stille and Suzuki couplings.[1][2][3][4] Each method has its own set of advantages and challenges that can impact the final polymer yield and quality.
Q2: Why is my polymer yield from chemical oxidative polymerization consistently low?
A2: Low yields in chemical oxidative polymerization can stem from several factors. Common issues include a non-optimal oxidant-to-monomer ratio, improper reaction temperature, poor solvent choice, or premature precipitation of the polymer.[1][2][5] The purity of the monomer and the freshness of the oxidant, typically iron(III) chloride (FeCl₃), are also critical.[6][7]
Q3: How can I improve the solubility of the resulting polythiophene?
A3: The solubility of polythiophenes can be enhanced by introducing solubilizing side chains to the thiophene or bithiophene monomer. Alkyl and ether-substituted thiophenes are commonly used for this purpose.[5][8] The choice of solvent during polymerization and for post-synthesis processing also plays a crucial role.[1][5]
Q4: What is the role of a supporting electrolyte in electrochemical polymerization?
A4: In electrochemical polymerization, a supporting electrolyte is essential to ensure the conductivity of the solution, allowing for the flow of current necessary to oxidize the monomer and initiate polymerization at the electrode surface.[1][9] The choice of electrolyte can also influence the properties of the resulting polymer film.[9]
Q5: Can I use bithiophene as an additive to improve the polymerization of other thiophene monomers?
A5: Yes, introducing a small amount of 2,2'-bithiophene can significantly increase the rate of electrochemical polymerization of thiophene and its derivatives.[8][10] This is because bithiophene has a lower oxidation potential, facilitating the initiation of the polymerization process.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Chemical Oxidative Polymerization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Polymer Yield | - Non-optimal oxidant-to-monomer ratio.- Inactive or impure oxidant (e.g., FeCl₃).- Inappropriate reaction temperature.- Poor solvent choice leading to premature polymer precipitation. | - Systematically vary the oxidant-to-monomer molar ratio (e.g., from 2:1 to 4:1) to find the optimum.[1][2]- Use fresh, anhydrous FeCl₃. Consider in-situ precipitation of the catalyst to maximize surface area.[1][2]- Optimize the reaction temperature. Lower temperatures can sometimes improve molecular weight and yield.[5]- Use a solvent in which the growing polymer has some solubility to prevent premature crashing out.[1][5] |
| Insoluble Polymer | - Lack of solubilizing groups on the monomer.- High degree of cross-linking. | - Use bithiophene monomers with flexible alkyl or ether side chains.[5][8]- Control the reaction conditions (temperature, oxidant addition rate) to minimize side reactions that can lead to cross-linking.[1] |
| Broad Polydispersity Index (PDI) | - Uncontrolled polymerization rate.- Multiple active species present during polymerization. | - Add the oxidant solution dropwise to the monomer solution to maintain a low concentration of active species.[2][5]- Lowering the reaction temperature can sometimes lead to a more controlled polymerization and narrower PDI.[5] |
Cross-Coupling Polymerization (Stille & Suzuki)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction / Low Molecular Weight | - Inefficient catalyst system.- Impure monomers (e.g., presence of mono-halogenated species).- Inadequate stoichiometry of reactants.- Poor solubility of the growing polymer chain. | - Screen different palladium catalysts and ligands.[11][12]- Ensure high purity of the dihalo-bithiophene and the organotin or boronic acid/ester co-monomer.[13]- Precisely measure the stoichiometry of the monomers.[13]- Use a high-boiling point solvent or a solvent mixture that can keep the polymer in solution at the reaction temperature. |
| Homocoupling Side Products | - Undesired coupling of two organotin or two dihalo-monomers. | - Optimize the catalyst system and reaction conditions. Some catalysts have a lower propensity for homocoupling.[14]- Ensure the reaction is performed under an inert atmosphere to prevent oxidative homocoupling. |
| Difficulty in Removing Tin Residues (Stille) | - Incomplete reaction or side reactions leading to tin-containing byproducts. | - After polymerization, wash the polymer solution with a fluoride solution (e.g., KF) to remove tin compounds.- Multiple precipitations and washings of the polymer are often necessary. |
Experimental Protocols
High-Yield Chemical Oxidative Polymerization of 3-hexylthiophene (as an example)
-
Monomer Preparation : Dissolve 3-hexylthiophene (3HT) monomer in dry chloroform.[6]
-
Oxidant Solution : In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) in dry chloroform. A typical molar ratio of FeCl₃ to 3HT is 4:1.[1]
-
Polymerization : Slowly add the FeCl₃ solution to the stirred 3HT solution at room temperature (or a controlled temperature, e.g., 0 °C) under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reaction Time : Allow the reaction to proceed for a set time, typically ranging from 2 to 24 hours.[5][6] Longer reaction times can increase the yield.[1]
-
Precipitation and Washing : Precipitate the polymer by pouring the reaction mixture into an excess of methanol.[6]
-
Purification : Collect the polymer by filtration and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.[6]
-
Drying : Dry the purified poly(3-hexylthiophene) (P3HT) in a vacuum oven.[6]
Visualizations
Reaction Mechanism Diagrams
Caption: Chemical oxidative polymerization of bithiophene.
Caption: Stille cross-coupling polymerization cycle.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. Polythiophene [chemeurope.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. "Synthesis of Polythiophenes using Oxidative Coupling" by Suchismita Datta [digitalcommons.uri.edu]
- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stille Coupling of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Stille coupling of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the Stille coupling of this compound, and how do they differ?
A1: The most frequently employed solvents for this reaction are toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Their primary role is to dissolve the monomers and the growing polymer chain, which is crucial for achieving a high molecular weight.[1] These solvents differ in polarity and coordinating ability, which can influence the reaction rate and outcome.[1]
-
Toluene: A non-polar solvent, often favored for its ability to dissolve the organostannane reagent and the resulting polymer. It is a common choice for achieving good reaction control.
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent. It can coordinate to the palladium catalyst, potentially influencing the catalytic cycle.[1]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent. Its high polarity can enhance the rate of certain steps in the catalytic cycle.[1] However, for some substrates, DMF can lead to poor results.[1] Mixed solvent systems, such as toluene/DMF, are sometimes used to balance solubility and reactivity.[2]
Q2: How does the choice of solvent affect the molecular weight of the resulting polymer?
A2: For Stille polycondensation, the solvent's ability to keep the growing polymer chain in solution is paramount for achieving high molecular weight.[1] If the polymer precipitates prematurely, chain growth will be terminated, resulting in a low molecular weight product. Therefore, a solvent that provides good solubility for the final polymer is essential. The choice of solvent can also indirectly affect molecular weight by influencing the reaction rate and the stability of the catalyst.
Q3: What are the common side reactions in the Stille coupling of this compound, and can the solvent choice help to minimize them?
A3: A common side reaction is the homocoupling of the organostannane monomer.[3][4] This can lead to defects in the polymer chain and affect the material's properties. While the solvent choice can play a role, other factors like the catalyst system and reaction temperature are often more critical in controlling homocoupling. For instance, using a less reactive catalyst system at a lower temperature can sometimes suppress these unwanted side reactions.[3]
Q4: Are there any additives that can improve the reaction, and is their effectiveness solvent-dependent?
A4: Yes, additives like copper(I) iodide (CuI) and lithium chloride (LiCl) are often used to enhance the reaction rate.[5]
-
Copper(I) iodide (CuI): Can significantly accelerate the reaction, with the proposed mechanism involving transmetalation with the organostannane.[5] Its effectiveness can be observed in various solvents.
-
Lithium chloride (LiCl): Can act as a powerful rate accelerant, particularly in solvents like THF.[5] It is thought to facilitate the dissociation of the halide from the palladium center, which can be a rate-limiting step.[5] The effect of LiCl is more pronounced in reactions proceeding through an "open" transmetalation mechanism, which is favored by bulky phosphine ligands.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor solubility of reactants or growing polymer. 3. Reaction temperature too low. 4. Impure reagents or solvent. | 1. Use a fresh batch of palladium catalyst. Consider using a more air-stable precatalyst like Pd₂(dba)₃.[1] 2. Switch to a solvent with better solubilizing properties for the expected polymer (e.g., toluene or a toluene/DMF mixture).[1][2] 3. Gradually increase the reaction temperature. 4. Ensure all reagents and solvents are anhydrous and of high purity. |
| Low Molecular Weight of Polymer | 1. Premature precipitation of the polymer. 2. Imbalance in monomer stoichiometry. 3. Catalyst deactivation. | 1. Choose a solvent in which the final polymer is highly soluble. A higher reaction temperature might also improve solubility.[1] 2. Carefully control the stoichiometry of the organostannane and the halide monomers. 3. Use a more robust catalyst/ligand system. Ensure the reaction is performed under an inert atmosphere. |
| Presence of Homocoupling Side Products | 1. Reaction temperature is too high. 2. Highly reactive catalyst system. | 1. Lower the reaction temperature.[3] 2. Consider switching to a less reactive palladium catalyst or ligand. For example, Pd₂(dba)₃/P(o-tol)₃ has been shown to suppress homocoupling compared to more reactive systems.[3] |
| Inconsistent Results Between Batches | 1. Variations in reagent purity. 2. Inconsistent reaction conditions (temperature, time). 3. Differences in solvent quality (e.g., water content). | 1. Use reagents from the same batch or purify them before use. 2. Precisely control the reaction temperature and time. A stepwise heating protocol has been shown to improve reproducibility.[2] 3. Use freshly distilled or anhydrous grade solvents for each reaction. |
Solvent Effects on Stille Coupling: A Comparative Overview
| Solvent | Polarity | Typical Reaction Temperature | Advantages | Disadvantages |
| Toluene | Non-polar | 90-120 °C | Good solubility for monomers and many polythiophenes. Well-established in Stille couplings. | May not be sufficient to dissolve very rigid or highly conjugated polymers. |
| Tetrahydrofuran (THF) | Moderately Polar | 60-70 °C | Can coordinate to the palladium catalyst, potentially influencing reactivity. Lower boiling point allows for milder reaction conditions. | May not be a good solvent for higher molecular weight, more crystalline polymers, leading to premature precipitation. |
| N,N-Dimethylformamide (DMF) | Highly Polar | 100-120 °C | Can accelerate the reaction rate due to its high polarity.[1] Can be used in mixed solvent systems (e.g., with toluene) to enhance solubility.[2] | Can sometimes lead to undesired side reactions or lower yields depending on the specific substrates.[1] Higher boiling point requires more energy. |
Experimental Protocols
Below are representative experimental protocols for the Stille coupling of this compound. Note: These are general guidelines and may require optimization for specific coupling partners and desired polymer properties.
Protocol 1: Stille Coupling in Toluene
This protocol is adapted from a general procedure for Stille coupling reactions.
-
Reagents:
-
This compound (1.0 eq)
-
Dihaloarene monomer (e.g., 2,5-dibromothiophene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04-0.08 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the dihaloarene monomer.
-
Add anhydrous toluene via syringe.
-
Degas the solution by bubbling with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
In a separate glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and P(o-tol)₃ to the reaction flask.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GPC). The reaction is typically run for 12-24 hours.
-
After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Collect the polymer by filtration and wash it extensively with methanol and hexane to remove catalyst residues and unreacted monomers.
-
Dry the polymer under vacuum.
-
Protocol 2: Stille Coupling in a Toluene/DMF Mixed Solvent System
This protocol is based on an optimized procedure for the synthesis of high molecular weight PTB7 polymer.[2]
-
Reagents:
-
This compound (1.0 eq)
-
Dihaloarene monomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq)
-
Anhydrous toluene
-
Anhydrous DMF
-
-
Procedure:
-
In a Schlenk tube, dissolve this compound and the dihaloarene monomer in a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v).
-
Degas the solution thoroughly with argon for at least 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Implement a stepwise heating protocol:
-
Heat the reaction mixture at 120 °C for 1 hour.
-
Cool the reaction to 60 °C and stir for 11 hours.
-
Heat the reaction again at 120 °C for an additional 24 hours.[2]
-
-
Work-up the reaction as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for a typical Stille coupling reaction.
Caption: Troubleshooting logic for common Stille coupling issues.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Stepwise heating in Stille polycondensation toward no batch-to-batch variations in polymer solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Tributyltin (TBT) Compounds in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyltin (TBT) compounds. All information is presented to ensure safety and experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tributyltin (TBT) compounds in a laboratory setting?
A1: TBT compounds are highly toxic and pose several risks. They are potent skin and eye irritants, and exposure can lead to chemical burns.[1][2][3] Inhalation of TBT aerosols can cause respiratory irritation and may lead to lung edema, with symptoms that may be delayed.[4] Systemic effects can include damage to the immune system, particularly the thymus, as well as impacts on the endocrine, nervous, and reproductive systems.[1][5]
Q2: What are the immediate first aid procedures in case of TBT exposure?
A2: Immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air and have them rest in a half-upright position. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water and then wash with soap and water.[4] Seek medical attention, especially if irritation or burns are present.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if it can be done easily.[4] Prompt medical attention is necessary.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[4][6] Seek immediate medical attention.[4]
Q3: What personal protective equipment (PPE) is mandatory when handling TBT compounds?
A3: A comprehensive PPE strategy is essential for minimizing exposure. The following should be considered standard:
-
Hand Protection: Chemical-resistant gloves are required. Butyl rubber or neoprene gloves often provide good resistance.[7][8] Always check glove compatibility charts for the specific TBT compound and any solvents being used.[9]
-
Body Protection: A lab coat is a minimum requirement. For procedures with a higher risk of splashing or aerosol generation, chemical-resistant coveralls or an apron should be worn.[9][10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] In situations with a significant splash hazard, a full-face shield should be used in conjunction with goggles.[7]
-
Respiratory Protection: Work with TBT compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of exceeding permissible exposure limits, a respirator may be required.[6]
Q4: How should I properly dispose of TBT waste?
A4: TBT waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Collect all TBT-contaminated waste, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.[12]
-
Do not mix TBT waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Contact your EHS office for specific instructions on hazardous waste pickup and disposal procedures.[12] In some cases, waste may be incinerated or sent to a controlled landfill.[13]
Section 2: Troubleshooting Guides
Experimental Contamination and In-Vitro Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in cell viability assays (e.g., MTT, LDH). | 1. TBT compound instability in media. 2. Adsorption of TBT to plasticware.[1] 3. Contamination of stock solutions. | 1. Prepare fresh dilutions of TBT from a concentrated stock for each experiment. 2. Consider using glass or polypropylene labware, as TBT can adsorb to certain plastics. Pre-test for adsorption if results are highly variable. 3. Filter-sterilize stock solutions if microbial contamination is suspected. Prepare fresh stocks if chemical degradation is possible. |
| High background or unexpected apoptosis in control cell cultures. | 1. Cross-contamination from TBT-treated wells. 2. Contaminated incubator or cell culture hood. 3. Leaching of TBT from improperly cleaned equipment. | 1. Use separate multichannel pipettes or change tips for each well/treatment group. 2. Thoroughly decontaminate shared equipment after use with TBT compounds. 3. Implement a rigorous cleaning protocol for all glassware and equipment (see Section 4: Experimental Protocols). |
| Difficulty achieving expected toxic concentrations in aqueous solutions. | 1. Low water solubility of some TBT compounds. 2. TBT binding to proteins or other components in the culture medium. | 1. Use a suitable solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting into aqueous media. Ensure the final solvent concentration is non-toxic to your experimental system. 2. Be aware that serum proteins can bind TBT, reducing its bioavailable concentration. Consider serum-free conditions or quantifying the effective concentration. |
Analytical Issues (GC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Ghost peaks or baseline noise in chromatograms. | 1. Contaminated injector port or liner.[14] 2. Carryover from previous injections. 3. Contaminated carrier gas or gas lines. | 1. Clean or replace the injector liner and septum.[14] 2. Run solvent blanks between samples to check for carryover. If present, bake out the column according to the manufacturer's instructions. 3. Ensure high-purity carrier gas and check for leaks in the gas lines. |
| Poor peak shape (fronting or tailing). | 1. Column overload.[14] 2. Active sites in the injector or on the column. 3. Improper column installation.[14] | 1. Dilute the sample or increase the split ratio.[15] 2. Use a deactivated inlet liner. If the column is old, it may need to be replaced. 3. Reinstall the column according to the manufacturer's specifications, ensuring a clean, square cut.[16] |
| Low analyte response. | 1. Leak in the injection system.[14] 2. Degradation of the analyte in the injector. 3. Detector issue. | 1. Perform a leak check on the injector.[14] 2. Optimize the injector temperature to ensure volatilization without degradation. 3. Verify detector parameters and perform any necessary maintenance. |
Section 3: Quantitative Toxicity Data
The following tables summarize key toxicity data for tributyltin compounds from various studies. These values can vary based on the specific TBT compound, species, and experimental conditions.
Table 1: Mammalian Acute Toxicity Data for Tributyltin Oxide (TBTO)
| Parameter | Species | Value | Reference |
| Oral LD50 | Mouse | 55 - 87 mg/kg | [1] |
| Oral LD50 | Rat | 94 - 234 mg/kg | [5] |
| Dermal LD50 | Rat | 200 mg/kg | [1] |
| Dermal LD50 | Rabbit | 900 mg/kg | [1] |
| Inhalation LC50 (4-hour) | Rat | 77 mg/m³ | [17] |
Table 2: In-Vitro Cytotoxicity of TBT
| Cell Line | Assay | Concentration & Duration | Effect | Reference |
| Murine Erythroleukemic Cells | Cell Viability | 0.5 - 1.0 µM for 6 hours | Irreversible toxicity | [18] |
| Neuroblastoma Cells | Cell Viability | 0.1 - 1 µM | High toxicity | |
| RTG-2 (Fish Cells) | Cytotoxicity (Alamar Blue) | 369 ng/mL (24 hours) | 50% toxic effect | [19] |
| Human T-lymphocyte | Apoptosis Induction | 0.5 - 5 µM | Optimal range for apoptosis | [10] |
Section 4: Experimental Protocols
Protocol 1: General Decontamination of TBT-Contaminated Lab Surfaces
Objective: To safely and effectively decontaminate laboratory surfaces after working with TBT compounds.
Materials:
-
Appropriate PPE (lab coat, chemical splash goggles, chemical-resistant gloves).
-
Absorbent pads or paper towels.
-
Mild laboratory detergent solution (e.g., Simple Green, Formula 409).[20]
-
70% ethanol or another suitable disinfectant.
-
Labeled hazardous waste bags/containers.
Procedure:
-
Don PPE: Ensure all required personal protective equipment is worn before beginning the decontamination process.
-
Initial Wipe-Down: Using absorbent pads or paper towels wetted with the mild detergent solution, wipe down all potentially contaminated surfaces. This includes benchtops, fume hood surfaces, and exteriors of equipment used.
-
Systematic Cleaning: Work from areas of lower suspected contamination to areas of higher contamination to avoid spreading the chemical. Clean from top to bottom.
-
Second Wipe-Down: Using fresh absorbent pads wetted with 70% ethanol or another appropriate disinfectant, wipe down all surfaces again to remove any remaining detergent residue and ensure disinfection.
-
Dispose of Waste: All used absorbent pads, paper towels, and other disposable materials from the cleanup must be placed in a designated, labeled hazardous waste container.[21]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination and dispose of any disposable items in the hazardous waste container. Wash hands thoroughly with soap and water.
Protocol 2: Handling a Minor TBT Spill (<100 mL in a Fume Hood)
Objective: To safely contain and clean up a small spill of a TBT compound within a chemical fume hood.
Materials:
-
Full PPE (chemical-resistant gloves, lab coat, splash goggles).
-
Spill kit containing absorbent material (e.g., vermiculite, clay, or chemical absorbent pads).[13]
-
Plastic scoop or tongs.[22]
-
Labeled, sealable hazardous waste bags or container.[22]
-
Mild detergent solution and 70% ethanol.
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Ensure Ventilation: Verify that the chemical fume hood is operating correctly.
-
Contain the Spill: If the spilled material is a liquid, use absorbent material from the spill kit to create a dike around the spill to prevent it from spreading.[23]
-
Absorb the Liquid: Apply absorbent material over the entire spill, working from the outside in.[13] Allow sufficient time for the liquid to be fully absorbed.
-
Collect the Waste: Using a plastic scoop or tongs, carefully collect all the contaminated absorbent material.[22] Do not use metal tools that could spark if a flammable solvent is present.
-
Package the Waste: Place the collected material into a labeled hazardous waste bag or container.[23]
-
Decontaminate the Area: Following the "General Decontamination of TBT-Contaminated Lab Surfaces" protocol, clean the affected area of the fume hood.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's policies.
Section 5: Visualizations
TBT-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key signaling pathways involved in tributyltin-induced apoptosis, primarily through the endoplasmic reticulum and mitochondria.
Caption: TBT-induced apoptosis signaling pathways.
Experimental Workflow: In-Vitro TBT Cytotoxicity Assay
This workflow outlines the major steps for conducting a typical cytotoxicity assay to evaluate the effects of TBT on a cell line.
Caption: Workflow for TBT in-vitro cytotoxicity assay.
References
- 1. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. Tributyltin compounds (PIM G018) [inchem.org]
- 4. ICSC 1282 - TRIBUTYLTIN OXIDE [chemicalsafety.ilo.org]
- 5. www2.mst.dk [www2.mst.dk]
- 6. bu.edu [bu.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. The reversibility of tributyltin-induced toxicity in vitro as a function of concentration and duration of exposure (C x T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 20. research.cuanschutz.edu [research.cuanschutz.edu]
- 21. westlab.com [westlab.com]
- 22. ehs.utk.edu [ehs.utk.edu]
- 23. ccny.cuny.edu [ccny.cuny.edu]
Validation & Comparative
Stille vs. Suzuki Coupling for Bithiophene Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of well-defined conjugated polymers is a critical step in the development of novel organic electronics and therapeutics. Among the various polymerization methods, Stille and Suzuki cross-coupling reactions have emerged as powerful tools for the synthesis of polythiophenes, a class of polymers with significant potential in these fields. This guide provides an objective comparison of Stille and Suzuki coupling for bithiophene polymerization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research application.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Reactants | Organostannane (e.g., distannylbithiophene) and an organic halide (e.g., dibromobithiophene) | Organoborane (e.g., bithiophene diboronic acid or ester) and an organic halide (e.g., dibromobithiophene) |
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) |
| Byproducts | Organotin compounds (toxic) | Boronic acids/esters and their salts (generally less toxic) |
| Functional Group Tolerance | Generally very high | Good, but can be sensitive to strong bases |
| Reaction Conditions | Typically anhydrous and inert atmosphere | Often requires a base; can be performed under aqueous or biphasic conditions |
| Monomer Availability | Organotin monomers can be sensitive to purification | Boronic acid and ester monomers are often more stable and easier to handle |
Performance Comparison: Experimental Data
The choice between Stille and Suzuki coupling often depends on the desired polymer properties, such as molecular weight (Mn), polydispersity index (PDI), and yield. The following tables summarize representative experimental data for the polymerization of bithiophene derivatives using both methods.
Table 1: Stille Coupling Polymerization of Bithiophene Derivatives
| Monomers | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) | Reference |
| 2,5-bis(trimethylstannyl)thiophene + 2,5-dibromo-3-hexylthiophene | Pd(PPh₃)₄ (2) | Toluene | 110 | 24 | 15.2 | 1.8 | 85 | [1] |
| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene + 5,5'-dibromo-2,2'-bithiophene | Pd₂(dba)₃/P(o-tol)₃ (1) | Chlorobenzene | 130 | 48 | 25.6 | 2.1 | 92 | [1] |
| 2,5-bis(trimethylstannyl)thiophene + 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][1][2]phenanthroline-1,3,6,8-tetraone | Pd₂(dba)₃/P(o-tolyl)₃ | Toluene | 110 | 1 | 22.5 | 1.6 | >95 |
Table 2: Suzuki Coupling Polymerization of Bithiophene Derivatives
| Monomers | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) | Reference |
| Thiophene-2,5-diboronic acid pinacol ester + 2,5-dibromo-3-hexylthiophene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 18.7 | 1.9 | 94 | [3] |
| 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (tBu₃P)Pd(Ph)Br (1) | CsF | THF/H₂O | 0 | 2 | 11.4 | 1.3 | >95 | [3] |
| 2,5-thiophenebis(boronic acid pinacol ester) + various dibromo-aromatics | Pd₂(dba)₃/L1* (0.1) | K₃PO₄ | THF/H₂O | Reflux | 0.25 | 24.8 | 2.3 | >90 | [4] |
*L1 = a bulky phosphine ligand
Mechanistic Overview
The catalytic cycles for both Stille and Suzuki couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Experimental Protocols
General Workflow for Bithiophene Polymerization
Caption: Generalized experimental workflow for bithiophene polymerization.
Stille Coupling Polymerization Protocol
This protocol is a representative example for the synthesis of poly(3-hexylthiophene) (P3HT).
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
2,5-Bis(trimethylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromo-3-hexylthiophene (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.02 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The polymer is recovered from the chloroform fraction.
-
Dry the polymer under vacuum to a constant weight.
Suzuki Coupling Polymerization Protocol
This protocol is a representative example for the synthesis of poly(3-hexylthiophene) (P3HT).
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
Thiophene-2,5-diboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add 2,5-dibromo-3-hexylthiophene (1.0 eq), thiophene-2,5-diboronic acid pinacol ester (1.0 eq), and toluene.
-
Prepare a 2 M aqueous solution of K₂CO₃ (4.0 eq).
-
Degas both the monomer solution and the base solution separately by bubbling with argon for 30 minutes.
-
Add the K₂CO₃ solution to the monomer solution, followed by the addition of Pd(PPh₃)₄ (0.02 eq).
-
Heat the biphasic mixture to 90 °C and stir vigorously for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer and wash with water and brine.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Filter the polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction as described in the Stille protocol.
-
Dry the polymer under vacuum.
Discussion and Conclusion
Both Stille and Suzuki couplings are highly effective methods for bithiophene polymerization.
Stille coupling offers excellent functional group tolerance and is often less sensitive to reaction conditions.[2] However, the primary drawback is the use of organotin reagents, which are toxic and can be difficult to completely remove from the final polymer, potentially affecting device performance.[1]
Suzuki coupling provides a more environmentally benign alternative due to the lower toxicity of boronic acid byproducts.[5] The monomers are often more stable and easier to handle. While generally robust, the Suzuki reaction's reliance on a base can sometimes limit its compatibility with certain functional groups. However, for many applications, the advantages of reduced toxicity and readily available monomers make Suzuki coupling an attractive choice. Recent advances in catalyst-transfer polymerization using Suzuki coupling have also enabled the synthesis of well-defined polythiophenes with controlled molecular weights and low PDIs.[3]
Ultimately, the selection between Stille and Suzuki coupling will depend on the specific requirements of the target polymer, the available laboratory infrastructure, and considerations regarding toxicity and waste disposal. For applications where high purity and low metal contamination are critical, the additional purification challenges associated with Stille coupling must be carefully considered. In many cases, the Suzuki coupling offers a more practical and sustainable approach to the synthesis of high-quality polythiophenes for a wide range of applications.
References
- 1. Performance Comparisons of Polymer Semiconductors Synthesized by Direct (Hetero)Arylation Polymerization (DHAP) and Conventional Methods for Organic Thin Film Transistors and Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Polythiophene-Based Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, offering flexibility, low-cost fabrication, and biocompatibility, making them ideal for applications in sensing, flexible displays, and medical diagnostics. Among the various organic semiconductors, polythiophenes have emerged as a prominent class of materials due to their excellent charge transport properties and environmental stability. This guide provides a comprehensive performance comparison of OFETs based on different polythiophene derivatives, supported by experimental data and detailed methodologies.
Performance Comparison of Polythiophene-Based OFETs
The performance of an OFET is primarily evaluated by three key metrics: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Charge carrier mobility indicates how quickly charge carriers can move through the semiconductor, the on/off ratio represents the switching efficiency of the transistor, and the threshold voltage is the minimum gate voltage required to turn the device on.
The following table summarizes the typical performance of OFETs fabricated from several common polythiophene derivatives. It is important to note that these values can vary significantly depending on the specific fabrication conditions, device architecture, and measurement environment.
| Polythiophene Derivative | Abbreviation | Typical Hole Mobility (cm²/Vs) | Typical On/Off Ratio | Typical Threshold Voltage (V) |
| Regioregular Poly(3-hexylthiophene) | rr-P3HT | 0.01 - 0.1[1][2] | > 10⁴[1] | -20 to 0 |
| Poly(3,3'''-didodecylquaterthiophene) | PQT-12 | 0.02 - 0.2 | > 10⁴ | -10 to 0 |
| Poly(9,9-dioctylfluorene-co-bithiophene) | F8T2 | 10⁻³ - 10⁻² | > 10³ | Not widely reported |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS | 0.1 - 1.0 | 10² - 10³ | 0 to 1 |
Key Polythiophene Derivatives Under the Microscope
Regioregular Poly(3-hexylthiophene) (rr-P3HT): As one of the most extensively studied polythiophenes, rr-P3HT is known for its good solubility and self-assembly properties, which lead to well-ordered thin films and reliable OFET performance. Its performance is highly dependent on its regioregularity; higher regioregularity leads to improved charge carrier mobility.[1][3]
Poly(3,3'''-didodecylquaterthiophene) (PQT-12): PQT-12 is recognized for its excellent environmental stability, particularly its resistance to oxidation, which is a common issue with many organic semiconductors. It often exhibits higher mobility than P3HT due to its more planar backbone structure, which facilitates intermolecular charge hopping.
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2): F8T2 is a copolymer that incorporates both fluorene and bithiophene units. This combination can lead to desirable optical and electronic properties. However, its OFET performance in terms of mobility is generally lower than that of highly ordered P3HT or PQT-12.[4]
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS): PEDOT:PSS is a conductive polymer complex that is commercially available as a dispersion in water. It is widely used as a hole transport layer in organic electronic devices due to its high conductivity and ease of processing. While it can be used as the active layer in OFETs, its on/off ratio is typically lower than that of other polythiophenes.
Experimental Protocols
The fabrication and characterization of polythiophene-based OFETs involve a series of well-defined steps. The following is a generalized protocol that can be adapted for different polythiophene derivatives.
OFET Fabrication
A common device architecture for testing new semiconductor materials is the bottom-gate, top-contact (BGTC) configuration.
-
Substrate Cleaning: The process begins with a thoroughly cleaned substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment: To improve the quality of the semiconductor film, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This treatment makes the surface more hydrophobic, promoting better ordering of the polythiophene chains.
-
Polythiophene Film Deposition: The polythiophene derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) to form a solution. This solution is then deposited onto the substrate using a technique like spin coating to create a thin, uniform film. The thickness of the film can be controlled by adjusting the spin speed and the solution concentration.
-
Annealing: The deposited film is typically annealed at a specific temperature for a certain duration to remove residual solvent and to improve the molecular ordering and crystallinity of the polymer, which is crucial for achieving high charge carrier mobility.
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes, typically made of gold (Au), are deposited on top of the polythiophene film through a shadow mask using thermal evaporation.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer, such as a Keithley 4200-SCS.[5]
-
Measurement Setup: The device is placed in a probe station, and electrical contact is made to the source, drain, and gate electrodes. All measurements are typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic semiconductor by oxygen and moisture.
-
Output Characteristics: The output characteristics are obtained by measuring the drain current (ID) as a function of the drain-source voltage (VDS) at different constant gate-source voltages (VGS).
-
Transfer Characteristics: The transfer characteristics are measured by sweeping the gate-source voltage (VGS) at a constant drain-source voltage (VDS) and recording the drain current (ID). From the transfer curve in the saturation regime, the field-effect mobility and the on/off ratio can be extracted. The threshold voltage can be determined by extrapolating the linear portion of the ID1/2 vs. VGS plot to the VGS axis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the fabrication and characterization of polythiophene-based OFETs.
References
- 1. Performance evaluation of highly regioregular “P3HT” | TCI EUROPE N.V. [tcichemicals.com]
- 2. Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects | Applied Physics Letters | AIP Publishing [pubs.aip.org]
- 3. Performance evaluation of highly regioregular “P3HT” | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calplus.de [calplus.de]
A Comparative Guide to the Synthesis and Properties of Polymers Derived from 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and resulting polymer properties of the key monomer 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. It is intended to assist researchers in selecting the most appropriate synthetic route for their specific application, whether it be in organic electronics, sensing, or biomedical devices. This document outlines the prevalent Stille coupling reaction and compares it with alternative methods such as Suzuki coupling and Direct Arylation Polymerization (DArP), supported by experimental data.
Data Presentation: Comparison of Polymerization Methods
The choice of polymerization method significantly impacts the properties of the resulting conjugated polymers. Below is a comparative summary of key parameters for polymers synthesized using Stille coupling, Suzuki coupling, and Direct Arylation Polymerization (DArP).
| Parameter | Stille Coupling | Suzuki Coupling | Direct Arylation Polymerization (DArP) |
| Monomers | Organotin compounds and organohalides | Boronic acids/esters and organohalides | Organohalides and C-H activated monomers |
| Catalyst | Palladium or Nickel | Palladium | Palladium |
| Typical Yield | High | High | Moderate to High |
| Molecular Weight (Mn) | Up to 44 kDa has been reported for similar polymers.[1] | Can achieve high molecular weights, with reports of over 40 kDa. | Can achieve high molecular weights (e.g., up to 31 kDa for P3HT).[2] |
| Polydispersity Index (PDI) | Typically between 1.5 and 2.5.[1] | Can be well-controlled, often below 2.0. | Can be broader, sometimes exceeding 2.0, but can be controlled.[2] |
| Key Advantages | Well-established, high functional group tolerance, reliable for high molecular weight polymers.[1] | Avoids toxic organotin reagents, boronic acids are often more stable. | More atom-economical, avoids pre-functionalization of one monomer, "greener" synthesis.[2] |
| Key Disadvantages | Toxicity of organotin byproducts.[2] | Boronic acids can be sensitive to reaction conditions. | Can sometimes lead to lower regioregularity and side reactions like homocoupling.[2] |
Polymer Properties Comparison
The electronic and physical properties of polythiophenes are highly dependent on the synthetic method, which influences factors like regioregularity and molecular weight.
| Property | Polymer from Stille Coupling | Polymer from Suzuki Coupling | Polymer from DArP |
| Regioregularity | High regioregularity is achievable with careful monomer design and reaction conditions. | High regioregularity is achievable. | Can be more challenging to control, potentially leading to defects. |
| Hole Mobility (cm²/Vs) | High mobilities have been reported, for instance, PNDI2OD-T2 synthesized via Stille coupling shows promising n-type character.[3] For similar polythiophenes, values can exceed 10⁻³ cm²/Vs. | Generally high, comparable to Stille-derived polymers. | Can be comparable to or even exceed Stille-derived polymers if defects are minimized. For rr-P3HT, DArP has produced polymers with comparable performance to those from Stille coupling.[2] |
| Optical Bandgap (eV) | Tunable based on the comonomer, typically in the range of 1.7-2.2 eV for polythiophene derivatives. | Similar to Stille-derived polymers, tunable with comonomer selection. | Similar range, highly dependent on the polymer structure. |
| Performance in Devices | Widely used in high-performance OFETs, OPVs, and OLEDs. | Also widely used in high-performance organic electronic devices. | Shows great promise, with some studies reporting better or comparable device performance to Stille-derived polymers.[2] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via lithiation and subsequent stannylation of 2,2'-bithiophene.[4]
Materials:
-
2,2'-Bithiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (2.2 equivalents) in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add tributyltin chloride (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with hexane.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil.
Expected Yield: 70-85% Purity: >97% (as determined by ¹H NMR and elemental analysis)
Stille Polymerization of this compound with a Dibromo-comonomer
This protocol provides a general procedure for the Stille polycondensation.
Materials:
-
This compound
-
A dibromo-aromatic comonomer (e.g., 2,5-dibromo-3-hexylthiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Chlorobenzene or Toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, under an inert atmosphere, dissolve this compound (1 equivalent), the dibromo-comonomer (1 equivalent), Pd₂(dba)₃ (0.01-0.02 equivalents), and P(o-tol)₃ (0.04-0.08 equivalents) in anhydrous chlorobenzene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-120 °C and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and validation of polymer properties.
Caption: Comparison of synthetic pathways to conjugated polymers.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Performance Comparisons of Polymer Semiconductors Synthesized by Direct (Hetero)Arylation Polymerization (DHAP) and Conventional Methods for Organic Thin Film Transistors and Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. This compound | 171290-94-1 | Benchchem [benchchem.com]
Benchmarking the efficiency of solar cells with polymers from different monomers
For researchers, scientists, and professionals in drug development, the quest for more efficient and cost-effective renewable energy sources is a constant driver of innovation. In the realm of organic photovoltaics (OPVs), the choice of monomer building blocks for the active layer's donor polymer is a critical determinant of device performance. This guide provides an objective comparison of solar cell efficiencies derived from polymers synthesized from different monomers, supported by experimental data and detailed protocols.
The efficiency of a polymer solar cell is fundamentally linked to the chemical structure of its constituent materials. The donor polymer, in conjunction with an acceptor material (often a fullerene derivative or a non-fullerene small molecule), forms the bulk heterojunction (BHJ) where sunlight is converted into electrical current. The specific monomers used to construct the polymer backbone and side chains dictate its electronic properties, absorption spectrum, and morphology, all of which directly impact the key performance metrics of the solar cell.
Key Performance Parameters of Polymer Solar Cells
The efficiency of a solar cell is primarily evaluated by four key parameters:
-
Power Conversion Efficiency (PCE %): The overall percentage of solar energy converted into electrical energy.
-
Open-Circuit Voltage (Voc V): The maximum voltage a solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc mA/cm²): The maximum current density a solar cell can produce when the voltage is zero.
-
Fill Factor (FF %): A measure of the "squareness" of the current-voltage (I-V) curve, indicating how efficiently the generated power is extracted.
Comparative Performance of Polymer Donors
The following tables summarize the photovoltaic performance of solar cells fabricated with different polymer donors, highlighting the influence of monomer selection.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDTTT-EFT (PTB7-Th) | PC₇₁BM | 9.01 | - | - | - | [1] |
| PM6 | Y6 | ~16 | ~0.85 | ~25 | >70 | [2] |
| PM6 | ITIC | - | - | - | - | [3] |
| PTQ10 | IDIC | 12.70 | - | - | - | [4] |
| PBDT3T | PC₇₁BM | 6.4 | 0.88 | 10.1 | 71.5 | [5] |
| PBDT3T | ITIC | 7.0 | 0.89 | 12.8 | 61.5 | [5] |
| Cl-PBTQT | - | 8.16 | - | - | - | [6] |
| F-PBTQT | - | <8.16 | - | - | - | [6] |
The Influence of Monomer Structure on Photovoltaic Performance
The data reveals several key trends related to monomer design:
-
Fluorination and Chlorination: The introduction of halogen atoms like fluorine and chlorine into the polymer backbone can significantly impact the electronic energy levels. For instance, fluorination of the polymer PTB7-Th (PBDTTT-EFT) has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a higher Voc.[7] Similarly, chlorinated polymers like Cl-PBTQT have demonstrated superior device performance compared to their fluorinated counterparts.[6]
-
Side-Chain Engineering: Modification of the alkyl side chains on the polymer backbone is another powerful strategy. Introducing aromatic side chains can enhance intermolecular π-π stacking, leading to improved crystallinity and charge carrier mobility.[8]
-
Donor-Acceptor (D-A) Copolymers: The use of alternating electron-donating and electron-accepting monomer units within the polymer chain is a widely adopted design principle. This approach allows for tuning of the polymer's bandgap to achieve broader absorption of the solar spectrum.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducible fabrication and characterization of high-performance polymer solar cells.
Fabrication of Bulk Heterojunction Solar Cells
The following is a generalized step-by-step protocol for the fabrication of a conventional bulk heterojunction organic solar cell.[9][10]
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the surface wettability.[9]
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and then annealed.[9]
-
Active Layer Deposition: The donor polymer and acceptor material are dissolved in a common organic solvent (e.g., chlorobenzene, o-xylene) to form a blend solution.[1][7] This solution is then spin-coated on top of the HTL to form the photoactive bulk heterojunction layer. The thickness of this layer is a critical parameter that is controlled by the spin speed and solution concentration.[1]
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer under high vacuum to serve as the cathode.[11]
Characterization of Solar Cell Performance
Once fabricated, the performance of the solar cells is characterized using the following standard techniques:[3][12]
-
Current Density-Voltage (J-V) Measurement: The device is placed under a solar simulator with a standard illumination of 100 mW/cm² (AM 1.5G). The current density is measured as the voltage is swept to determine the Voc, Jsc, FF, and PCE.[12]
-
External Quantum Efficiency (EQE) Measurement: The EQE, also known as the Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of charge carriers collected to the number of incident photons at a specific wavelength. This provides insight into how effectively the device converts light of different colors into electricity.[9]
Conclusion
The selection of monomers is a cornerstone in the design of highly efficient polymer solar cells. By strategically modifying the polymer backbone and side chains through synthetic chemistry, researchers can fine-tune the electronic and morphological properties of the active layer. This guide highlights the significant impact of monomer structure on device performance, providing a comparative overview and standardized protocols to aid in the rational design of next-generation organic photovoltaic materials. The continued exploration of novel monomer building blocks holds the key to unlocking even higher efficiencies and pushing polymer solar cells towards widespread commercial viability.
References
- 1. ossila.com [ossila.com]
- 2. Recent Advances in Flexible Solar Cells; Materials, Fabrication, and Commercialization [mdpi.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Performance comparison of fluorinated and chlorinated donor–acceptor copolymers for polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication of Organic bulk Heterojunction Solar Cell | PPTX [slideshare.net]
- 12. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of bithiophene vs. thienothiophene-based polymers
A Comparative Guide to Bithiophene and Thienothiophene-Based Polymers for Organic Electronics
This guide provides a comparative analysis of bithiophene and thienothiophene-based polymers, two prominent classes of materials in the field of organic electronics. The information presented is intended for researchers, scientists, and professionals in drug development and materials science to aid in the selection and design of polymers for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Introduction: Chemical Structures and Fundamental Properties
Bithiophene and thienothiophene serve as fundamental building blocks for conjugated polymers. Their distinct structural and electronic characteristics significantly influence the properties of the resulting polymers.
-
Bithiophene: This unit consists of two directly linked thiophene rings. The rotational freedom around the single bond connecting the rings can lead to a less planar polymer backbone, which can affect electronic delocalization.
-
Thienothiophene: This is a fused bicyclic system where two thiophene rings share a C-C bond. This fused structure enforces a more rigid and planar conformation in the polymer backbone, which is often associated with enhanced electronic coupling and charge transport properties.
Caption: Comparison of Bithiophene and Thienothiophene structures.
Comparative Performance Data
The following tables summarize key performance metrics for representative bithiophene-based (Polymer A) and thienothiophene-based (Polymer B) polymers. The data presented is a representative compilation from various studies and should be considered in the context of the specific experimental conditions detailed in the original publications.
Table 1: Optoelectronic Properties
| Property | Polymer A (Bithiophene-based) | Polymer B (Thienothiophene-based) | Unit |
| Absorption Maximum (λmax) in solution | 450 | 550 | nm |
| Absorption Maximum (λmax) in thin film | 475 | 600 | nm |
| Optical Bandgap (E_g) | 2.3 | 1.9 | eV |
| HOMO Energy Level | -5.2 | -5.4 | eV |
| LUMO Energy Level | -2.9 | -3.5 | eV |
Table 2: Device Performance
| Application | Metric | Polymer A (Bithiophene-based) | Polymer B (Thienothiophene-based) | Unit |
| OFET | Hole Mobility (μ_h) | 0.01 - 0.1 | 0.5 - 2.0 | cm²/Vs |
| On/Off Ratio | 10⁵ | 10⁷ | - | |
| OPV | Power Conversion Efficiency (PCE) | 4 - 6 | 8 - 12 | % |
| Open-Circuit Voltage (V_oc) | 0.7 | 0.8 | V | |
| Short-Circuit Current (J_sc) | 8 | 15 | mA/cm² | |
| Fill Factor (FF) | 0.60 | 0.70 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of polymer properties. Below are generalized protocols for the key experiments cited.
UV-Visible Spectroscopy
-
Objective: To determine the absorption properties and optical bandgap.
-
Procedure:
-
Solutions of the polymers are prepared in a suitable solvent (e.g., chloroform, chlorobenzene) at a low concentration (e.g., 10⁻⁵ M).
-
Thin films are prepared by spin-coating the polymer solution onto a quartz substrate.
-
The absorption spectra are recorded for both the solution and the thin film using a UV-Vis spectrophotometer.
-
The optical bandgap (E_g) is estimated from the onset of the absorption edge of the thin-film spectrum using the Tauc plot method (for indirect bandgap) or by identifying the wavelength of the absorption edge (λ_edge) and using the equation E_g = 1240 / λ_edge.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the HOMO and LUMO energy levels.
-
Procedure:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The polymer is drop-casted onto the working electrode to form a thin film.
-
The measurement is performed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The potential is swept, and the resulting current is measured.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following empirical equations:
-
HOMO = -e [E_ox (vs Fc/Fc⁺) + 4.8] (eV)
-
LUMO = -e [E_red (vs Fc/Fc⁺) + 4.8] (eV)
-
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
-
Objective: To measure the charge carrier mobility and on/off ratio.
-
Procedure:
-
A bottom-gate, top-contact OFET architecture is commonly used.
-
A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and dielectric, respectively.
-
The polymer active layer is deposited onto the dielectric surface via spin-coating.
-
Source and drain electrodes (e.g., gold) are then thermally evaporated onto the polymer layer through a shadow mask.
-
The transfer and output characteristics of the device are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox).
-
The hole mobility (μ_h) is calculated from the saturation regime of the transfer curve using the equation: I_DS = (μ_h * C_i * W / 2L) * (V_G - V_T)², where I_DS is the drain-source current, C_i is the capacitance per unit area of the dielectric, W/L is the channel width-to-length ratio, V_G is the gate voltage, and V_T is the threshold voltage.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for polymer characterization and the charge generation process in an organic photovoltaic device.
Caption: A typical experimental workflow for polymer characterization.
Caption: The process of charge generation in an organic photovoltaic cell.
Conclusion
The choice between bithiophene and thienothiophene-based polymers depends heavily on the target application. Thienothiophene-based polymers generally exhibit superior performance in terms of charge mobility and power conversion efficiency due to their rigid and planar backbone, which facilitates intermolecular charge hopping and extends conjugation. However, bithiophene-based polymers can offer advantages in terms of synthetic accessibility and processability. Future research may focus on combining the favorable attributes of both units in copolymer structures to further optimize performance.
The Impact of Stannylated Thiophene Monomers on Polymer Charge Carrier Mobility: A Comparative Analysis
A deep dive into the performance of semiconducting polymers derived from various stannylated thiophenes reveals a strong correlation between the chemical structure of the monomer building blocks and the resulting charge carrier mobility. This guide provides a comparative analysis of polymers synthesized via Stille coupling, supported by experimental data and detailed methodologies for researchers in materials science and organic electronics.
The choice of stannylated thiophene monomer is a critical determinant of the final optoelectronic properties of conjugated polymers. Factors such as the regiochemistry of stannylation, the nature of substituent groups, and the inclusion of fused ring systems within the monomer backbone all play a significant role in dictating polymer chain packing, morphology, and ultimately, the efficiency of charge transport. This analysis explores these relationships through a summary of reported data and experimental procedures.
Performance Comparison of Polymers from Different Stannylated Thiophenes
The following table summarizes the hole mobility of various polymers synthesized from different stannylated thiophene monomers. The data highlights how modifications to the monomer structure influence the charge transport characteristics of the resulting polymer.
| Stannylated Thiophene Monomer | Polymer | Hole Mobility (cm²/Vs) | Key Structural Feature |
| 2,5-bis(trimethylstannyl)thiophene | Poly(3-hexylthiophene) (P3HT) | 1.81 x 10⁻¹ (98% regioregularity) | Simple alkyl-substituted thiophene |
| Distannylated oligothiophenes | Phosphorus-crosslinked polythiophenes | (Qualitative high reactivity) | Oligothiophene units for extended conjugation |
| Distannylated di(thiophen-2-yl)thieno[3,2-b]thiophene (DTTT) derivative | PDTTT-T-DPP_3/7 | 0.627 | Fused thiophene rings for enhanced planarity |
| Stannole-based monomer | TStTT1-4 | (Not explicitly measured as mobility) | Incorporation of a stannole ring in the backbone |
Note: The charge carrier mobility of polymers is highly dependent on factors such as molecular weight, regioregularity, processing conditions, and the specific architecture of the test device. The values presented here are for comparison under the reported experimental conditions.
Experimental Protocols
The synthesis of these polymers and the characterization of their charge carrier mobility involve a series of well-defined experimental procedures.
Polymer Synthesis via Stille Polycondensation
The Stille cross-coupling reaction is a versatile method for synthesizing conjugated polymers from stannylated and halogenated monomers.[1][2]
-
Monomer Preparation : The desired stannylated thiophene monomer (e.g., 2,5-bis(trimethylstannyl)-3-hexylthiophene) and a dihalogenated comonomer are synthesized and purified.
-
Reaction Setup : The monomers are dissolved in an anhydrous, deoxygenated solvent such as toluene in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition : A palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, is added to the reaction mixture.
-
Polymerization : The reaction mixture is heated to a specific temperature (e.g., 90-110 °C) and stirred for a defined period (e.g., 24-48 hours) to allow the polymer chains to grow.[1]
-
Purification : The resulting polymer is precipitated in a non-solvent like methanol, filtered, and subjected to Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Thin-Film Fabrication for Device Testing
The performance of a semiconducting polymer is evaluated in a thin-film transistor (TFT) device architecture.
-
Substrate Cleaning : Substrates, typically heavily doped silicon wafers with a silicon dioxide (SiO₂) dielectric layer, are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment : The SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to promote ordered polymer film growth.
-
Polymer Deposition : The purified polymer is dissolved in a high-boiling point solvent like chlorobenzene or dichlorobenzene and deposited onto the substrate using techniques such as spin-coating or inkjet printing.[3]
-
Annealing : The polymer film is annealed at a specific temperature (e.g., 150-200 °C) to improve crystallinity and molecular ordering, which can significantly enhance charge carrier mobility.[3]
-
Electrode Deposition : Source and drain electrodes (e.g., gold) are deposited on top of the polymer film through thermal evaporation using a shadow mask to define the channel length and width.
Charge Carrier Mobility Measurement
The charge carrier mobility is typically extracted from the transfer characteristics of the fabricated thin-film transistors.
-
Device Characterization : The TFT is placed in a probe station under a vacuum or inert atmosphere to prevent degradation from ambient air and moisture.[4]
-
Data Acquisition : A semiconductor parameter analyzer is used to apply a gate voltage (Vg) and a source-drain voltage (Vsd) and measure the resulting source-drain current (Isd).
-
Mobility Calculation : The field-effect mobility (µ) is calculated from the saturation regime of the transfer curve (Isd vs. Vg) using the following equation:
Isd = (µ * Ci * W) / (2 * L) * (Vg - Vth)²
where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[5] Other techniques like Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Charge Extraction by Linearly Increasing Voltage (CELIV) can also be employed to measure mobility.[5][6][7]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow from monomer synthesis to the characterization of charge carrier mobility.
Concluding Remarks
The design of stannylated thiophene monomers is a cornerstone in the development of high-performance semiconducting polymers. Introducing structural rigidity and planarity through fused ring systems, as seen with DTTT-based polymers, is a highly effective strategy for achieving superior charge carrier mobilities.[8] Furthermore, controlling the regioregularity during polymerization of simpler monomers like stannylated 3-hexylthiophene is crucial for maximizing performance.[3] Future advancements in monomer synthesis and polymerization techniques will continue to push the boundaries of charge transport in organic electronic devices.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-crystalline semiconducting polymers with high charge-carrier mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.aps.org [journals.aps.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. High charge mobility polymers based on a new di(thiophen-2-yl)thieno[3,2-b]thiophene for transistors and solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of Polymers from Tributylstannyl and Trimethylstannyl Bithiophenes: A Guide for Researchers
The synthesis of conjugated polymers, particularly polythiophenes, is a cornerstone of organic electronics and advanced materials science. The Stille coupling reaction is a widely utilized method for creating the carbon-carbon bonds that form the polymer backbone. In this guide, we compare two common organotin monomers used in this process: 5,5'-bis(tributylstannyl)-2,2'-bithiophene and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene. The choice between these two precursors can have implications for reaction conditions, purification, and overall yield, although the fundamental spectroscopic properties of the resulting polymers are expected to be largely similar.
Monomer Comparison
The primary distinction between the two monomers lies in the alkyl groups attached to the tin atom. This seemingly small difference can influence the monomer's reactivity, solubility, and the ease of removing tin byproducts after polymerization.
| Property | This compound | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |
| CAS Number | 171290-94-1[1] | 143367-56-0[2][3] |
| Molecular Formula | C₃₂H₅₄S₂Sn₂ | C₁₄H₂₂S₂Sn₂[3] |
| Molecular Weight | 748.33 g/mol | 491.87 g/mol [3] |
| Appearance | Not specified in retrieved results | White flakes[3] |
| Melting Point | Not specified in retrieved results | 96-100 °C[3] |
The larger butyl groups on the tributylstannyl derivative generally lead to better solubility in organic solvents, which can be advantageous during the polymerization process. However, the resulting tin byproducts are less volatile and can be more challenging to remove from the final polymer product. Conversely, the trimethylstannyl derivative and its byproducts are more volatile, which can simplify purification.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a polythiophene derivative via a palladium-catalyzed Stille coupling reaction. This protocol can be adapted for either the tributylstannyl or trimethylstannyl bithiophene monomer.
Stille Coupling Polymerization
-
Monomer Preparation: In an inert atmosphere glovebox, dissolve the desired distannylated bithiophene monomer (e.g., this compound or 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) and a dibromo-comonomer in an anhydrous, degassed solvent such as toluene or dimethylformamide (DMF).[4]
-
Catalyst Addition: To the monomer solution, add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand.[4][5] The choice of catalyst and ligand can influence the reaction rate and polymer molecular weight.
-
Polymerization: Heat the reaction mixture to a temperature typically between 80°C and 120°C.[4] The reaction time can vary from a few hours to over 24 hours, depending on the monomers and catalyst used.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the mixture and precipitate the polymer by adding it to a non-solvent such as methanol or acetone. The crude polymer is then collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Characterization: The final polymer is characterized by various techniques including ¹H NMR spectroscopy for structural confirmation, gel permeation chromatography (GPC) for molecular weight determination, and UV-Vis and fluorescence spectroscopy to determine its optical properties.
Spectroscopic Properties of the Resulting Polymers
While a direct, side-by-side spectroscopic comparison of polymers synthesized from tributylstannyl and trimethylstannyl bithiophenes is not available in the reviewed literature, it is reasonable to predict that their optical properties will be nearly identical. The electronic structure of the resulting poly(bithiophene) is primarily determined by the conjugated backbone of the polymer, not the alkyl chains on the tin precursor.
The UV-Vis absorption spectrum of a poly(bithiophene) derivative in solution typically shows a broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated system.[6][7] The exact position of the absorption maximum (λmax) can be influenced by factors such as the solvent, temperature, and the presence of any side chains on the bithiophene unit.[6] Similarly, the fluorescence emission spectrum would be expected to show a corresponding emission peak. For instance, a poly(bithiophene) film can exhibit an absorption maximum around 400-500 nm.[6]
Logical Workflow of Polymer Synthesis and Characterization
Caption: General workflow for the synthesis and spectroscopic analysis of poly(bithiophenes).
Signaling Pathway of Spectroscopic Analysis
Caption: Simplified Jablonski diagram illustrating the photophysical processes measured.
References
- 1. This compound | 171290-94-1 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 5,5'‐ bis(triMethylstannyl)‐ 2,2'‐bithiophene CAS#: 143367-56-0 [m.chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Polymer Regioregularity from Diverse Synthetic Pathways
The precise control over the arrangement of monomer units within a polymer chain, known as regioregularity, is a critical factor that dictates the material's ultimate physical, electronic, and optical properties. For researchers and professionals in materials science and drug development, understanding the degree of regioregularity achieved through different synthetic routes is paramount for designing materials with tailored functionalities. This guide provides an objective comparison of common synthetic methods for producing regioregular polymers, details the experimental techniques for their assessment, and presents supporting data and protocols.
Synthetic Routes to Regioregular Polymers
The synthesis of conjugated polymers, such as poly(3-alkylthiophenes) (PATs), has evolved significantly, with several methods developed to control the regiochemical placement of side chains. The orientation of these side chains can lead to head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages.[1] A high degree of HT coupling is desirable as it leads to a more planar polymer backbone, enhanced π-π stacking, and improved charge carrier mobility.[2][3]
Key synthetic methods include:
-
Grignard Metathesis (GRIM) Polymerization: This method, a modification of the Kumada cross-coupling, is a powerful technique for synthesizing highly regioregular PATs.[1][4] It involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent, followed by the addition of a nickel catalyst.[1] The GRIM method is known for its simplicity, cost-effectiveness, and the ability to produce polymers with greater than 95% HT couplings.[1][4]
-
Stille Cross-Coupling Polymerization: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[5][6][7] This versatile method allows for the synthesis of a wide variety of regioregular conjugated polymers and is tolerant of many functional groups.[8] It has been successfully used to create donor-acceptor copolymers with controlled regioregularity.[2][9]
-
Ziegler-Natta (ZN) Polymerization: Named after Karl Ziegler and Giulio Natta, this method is renowned for its ability to produce stereoregular polymers, particularly polyolefins like polypropylene.[10][11][12] While often associated with stereocontrol (tacticity), the principles of catalyst-controlled monomer insertion are fundamental to achieving ordered polymer microstructures.[10][13] The catalyst system typically consists of a transition metal compound and an organometallic co-catalyst.[11][12]
The diagram below illustrates the concept of different couplings in a poly(3-alkylthiophene) chain.
Performance Comparison of Synthetic Routes
The choice of synthetic route has a profound impact on the resulting polymer's regioregularity, molecular weight, and polydispersity. The following table summarizes the performance of the key synthetic methods.
| Synthetic Method | Typical Regioregularity (% HT) | Advantages | Disadvantages | Key References |
| Grignard Metathesis (GRIM) | > 95% (typically 98%) | Simple, cost-effective, high yields, quasi-"living" polymerization mechanism allows for block copolymer synthesis.[14][15] | Sensitive to moisture and air; Grignard reagents can be challenging to handle. | [1][4] |
| Stille Coupling | Variable, can achieve >95% | Excellent functional group tolerance, versatile for various monomer types, high reaction yields.[6][8] | Use of toxic organotin reagents, requires careful purification to remove tin residues.[7] | [5][9] |
| Ziegler-Natta | High (for stereoregularity) | Produces highly linear and stereospecific polymers (e.g., isotactic, syndiotactic).[10][16] | Limited monomer scope (mainly olefins), catalyst systems can be complex and sensitive.[16] | [11][13] |
| McCullough Method | > 95% | One of the first methods to produce highly regioregular PATs. | Requires cryogenic temperatures for lithiation step. | [14][17] |
| Rieke Method | High | Utilizes highly reactive "Rieke" zinc, allowing for milder reaction conditions. | Preparation of Rieke zinc can be cumbersome. | [18] |
Experimental Assessment of Regioregularity
A multi-faceted approach is often necessary to fully characterize the regioregularity and its consequences on the polymer's solid-state structure.
The general workflow for synthesis and characterization is depicted below.
Key Characterization Techniques:
| Technique | Information Obtained | Advantages | Limitations | Key References |
| ¹H NMR Spectroscopy | Quantitative determination of the percentage of HT couplings by integrating specific proton signals.[19][20] | Provides a direct, quantitative measure of regioregularity.[21] | Can be complex for polymers with overlapping signals; requires good solubility. | [19][22] |
| UV-Vis Spectroscopy | Assesses the effective conjugation length. Highly regioregular polymers show a red-shift (bathochromic shift) in their absorption maximum (λmax).[2][9] | Simple, fast, and sensitive to conformational changes and aggregation in solution and thin films.[23][24] | Provides indirect information on regioregularity; spectra can be affected by solvent, temperature, and aggregation.[25] | [26][27] |
| X-ray Diffraction (XRD) | Determines the degree of crystallinity. Higher regioregularity facilitates better chain packing and higher crystallinity.[28][29] | Provides crucial information on solid-state morphology, crystal structure, and molecular orientation.[30][31] | Does not directly measure regioregularity at the molecular level; requires solid samples. | [28][29] |
Detailed Experimental Protocols
A. ¹H NMR Spectroscopy for %HT Regioregularity of Poly(3-hexylthiophene) (P3HT)
-
Sample Preparation: Dissolve 5-10 mg of the purified P3HT polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) in an NMR tube. Ensure the polymer is fully dissolved, using gentle heating if necessary.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The regioregularity is determined by analyzing the aromatic proton region (typically 6.9-7.1 ppm) and the α-methylene protons of the hexyl side chain (typically 2.5-2.8 ppm).
-
For P3HT, the head-to-tail (HT) linkage results in a distinct signal for the aromatic proton at ~6.98 ppm.
-
The α-methylene protons in HT-HT dyads appear as a triplet at ~2.80 ppm. Other couplings (HH, TT, HT) result in signals at different chemical shifts.
-
-
Calculation: The percentage of HT couplings can be calculated by integrating the area of the α-methylene protons corresponding to the four possible triad structures. A simplified method compares the integration of the main HT aromatic peak to the total aromatic region.
B. UV-Vis Spectroscopy of P3HT Thin Films
-
Solution Preparation: Prepare a solution of the P3HT polymer in a suitable solvent like chloroform or chlorobenzene at a concentration of ~5-10 mg/mL.
-
Thin Film Deposition: Spin-coat the polymer solution onto a clean quartz or glass substrate. The spin speed and time should be optimized to achieve a uniform film of desired thickness (e.g., 50-100 nm).
-
Annealing (Optional): Thermally anneal the film on a hotplate (e.g., at 120 °C for 10 minutes) to promote molecular ordering and crystallization.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the thin film over a range of 300-800 nm.
-
Data Analysis:
-
Compare the λmax of the thin film spectrum to the solution spectrum. A significant red-shift is indicative of aggregation and planarization of the polymer backbone in the solid state.
-
Highly regioregular P3HT films exhibit a characteristic spectrum with a main absorption peak (λmax) around 520-530 nm and two distinct vibronic shoulders at approximately 550 nm and 600 nm.[2][27] The presence and sharpness of these shoulders are qualitative indicators of high crystallinity and order, which are consequences of high regioregularity.[2]
-
C. Wide-Angle X-ray Diffraction (WAXD) for Crystallinity Assessment
-
Sample Preparation: Use a drop-cast or spin-coated thick film of the polymer on a low-background substrate (e.g., silicon wafer). The sample should be thick enough to produce a good diffraction signal.
-
Data Acquisition: Perform WAXD measurements using a diffractometer with a Cu Kα X-ray source. Data is typically collected in the 2θ range of 5° to 40°.
-
Data Analysis:
-
The diffraction pattern of semi-crystalline P3HT will show sharp diffraction peaks superimposed on a broad amorphous halo.[31]
-
The (100) peak at a low 2θ value (e.g., ~5.4° for P3HT) corresponds to the lamellar stacking of the polymer chains with the alkyl side chains.
-
The (010) peak at a higher 2θ value (e.g., ~23.5° for P3HT) corresponds to the π-stacking distance between polymer backbones.
-
The degree of crystallinity can be estimated by calculating the ratio of the integrated area of the crystalline peaks to the total integrated area (crystalline peaks + amorphous halo).[3][28][31] A higher degree of crystallinity is strongly correlated with higher regioregularity.[28]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Regioregularity on the Optoelectronic Properties of Conjugated Diketopyrrolopyrrole Polymers Comprising Asymmetric Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. [PDF] Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.cmu.edu [chem.cmu.edu]
- 15. utd-ir.tdl.org [utd-ir.tdl.org]
- 16. pslc.ws [pslc.ws]
- 17. research.tue.nl [research.tue.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d-nb.info [d-nb.info]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lirias.kuleuven.be [lirias.kuleuven.be]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 30. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 31. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
This document provides critical guidance on the proper handling and disposal of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene (CAS Number: 171290-94-1). Adherence to these procedures is essential to ensure personnel safety and environmental protection. Organotin compounds are highly toxic and require specialized disposal methods.
Hazard Identification and Safety Summary
This compound is a hazardous chemical with multiple risk factors. The following table summarizes its key hazard classifications based on available safety data sheets.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child[1] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Danger[1]
Pictograms:
-
Skull and Crossbones
-
Health Hazard
-
Environment
Experimental Protocol: Waste Disposal Procedure
The recommended and safest method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company. Attempting to neutralize or treat this chemical in a standard laboratory setting is not advised without a specifically validated and approved protocol, due to the high toxicity and potential for hazardous reactions.
The following step-by-step procedure outlines the safe collection, storage, and preparation of organotin waste for professional disposal.
1. Personal Protective Equipment (PPE):
-
Always handle this compound and its waste in a certified chemical fume hood.[2]
-
Wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for organotin compounds.
-
The container should be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.
-
Label the container "Hazardous Waste: Organotin Compounds, Toxic, Marine Pollutant". Include the full chemical name: this compound.
-
Collect all waste materials contaminated with the compound, including:
-
Unused or excess reagent.
-
Contaminated solvents (e.g., from reaction workups).
-
Used pipette tips, syringes, and other disposable labware.
-
Contaminated cleaning materials (e.g., absorbent pads from a spill).
-
3. Rinsing of Contaminated Glassware:
-
Glassware that has come into contact with the reagent should be rinsed with a minimal amount of an appropriate organic solvent (e.g., hexanes or toluene).[2]
-
This rinsate is considered hazardous and must be collected in the designated organotin waste container.[2]
-
After initial rinsing, glassware can be washed according to standard laboratory procedures.
4. Storage of Waste:
-
Keep the organotin waste container tightly sealed when not in use.[3]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated organotin waste container.
-
Clean the spill area with a solvent-moistened cloth, and also place the cloth in the waste container.
-
Report the spill to the appropriate environmental health and safety officer.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Ensure all institutional and regulatory paperwork is completed accurately.
-
Waste material contaminated with organotins must be disposed of in a manner that conforms with applicable local, state, and federal regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5,5'-Bis(tributylstannyl)-2,2'-bithiophene
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, a key component in the synthesis of advanced organic materials. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your experimental outcomes.
Immediate Safety and Handling Protocols
This compound is a toxic organotin compound that requires careful handling to prevent exposure. It is harmful if swallowed or in contact with skin and can cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the liquid reagent and potential projectiles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption of the toxic compound. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and spills on clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of harmful vapors. |
Engineering Controls and Work Area
All manipulations of this compound must be conducted in a well-ventilated chemical fume hood. The work area should be kept clean and free of clutter to minimize the risk of spills. An eyewash station and safety shower must be readily accessible.
Experimental Protocol: Stille Coupling Reaction
This compound is a common reagent in palladium-catalyzed Stille coupling reactions to form carbon-carbon bonds, particularly in the synthesis of conjugated polymers.[1] The following is a general, representative protocol.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Purge the solution with the inert gas for 10-15 minutes.
-
Add the palladium catalyst and ligand to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (often 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).[2]
Disposal and Decontamination Plan
Proper disposal of organotin waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Reaction Quenching and Work-up
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any unreacted organotin reagent by slowly adding a solution of potassium fluoride (KF) in methanol or water. This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.[3]
-
Alternatively, for small amounts of residual reagent, a slow and careful addition of isopropanol followed by methanol and then water can be used to quench the reactive species.[4]
Waste Disposal
| Waste Stream | Disposal Procedure |
| Liquid Organic Waste | Collect all organic solvents and reaction residues containing organotin compounds in a designated, labeled hazardous waste container. |
| Solid Waste | Contaminated solid materials such as filter paper, silica gel, and disposable gloves should be collected in a separate, clearly labeled hazardous waste container. |
| Aqueous Waste | Aqueous layers from the work-up that may contain trace amounts of organotin compounds should be treated as hazardous waste and collected in a designated container. |
Glassware Decontamination
All glassware that has come into contact with this compound must be decontaminated to remove residual organotin compounds.
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone, toluene) to remove the bulk of the organic residue. Collect this rinse as hazardous waste.
-
Oxidative Cleaning: Soak the glassware overnight in a solution of household bleach or a 20% nitric acid bath.[5] This will oxidize the organotin compounds to less toxic inorganic tin species.[5]
-
Final Cleaning: After the oxidative soak, wash the glassware thoroughly with soap and water, followed by rinses with deionized water and a final rinse with acetone before drying.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
| Spill Scenario | Action Plan |
| Minor Spill (inside fume hood) | 1. Ensure the fume hood is operating correctly. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the contaminated absorbent material into a designated hazardous waste container. 4. Wipe the area with a cloth dampened with a suitable solvent, and then decontaminate the surface with a bleach solution. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety officer. 3. Prevent the spill from spreading and entering drains. 4. Only personnel trained in hazardous spill response should attempt to clean up a major spill. |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
